molecular formula C4H5N3O3 B1276955 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one CAS No. 61885-21-0

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B1276955
CAS No.: 61885-21-0
M. Wt: 143.1 g/mol
InChI Key: KUWHDICGEHGNFM-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C4H5N3O3 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-4-nitro-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-2-3(7(9)10)4(8)6-5-2/h1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWHDICGEHGNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409213
Record name 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one
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Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61885-21-0
Record name NSC291115
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID20409213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one (CAS 5334-39-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one (CAS 5334-39-4), a versatile heterocyclic compound with emerging applications in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical properties, spectroscopic characterization, and tautomeric nature. Furthermore, it explores the compound's potential as a scaffold in drug discovery, with a focus on its reported and analogous biological activities, particularly in the antifungal and antimicrobial realms. Detailed experimental protocols for its synthesis and analytical characterization are provided to enable researchers to readily utilize this compound in their work.

Introduction

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, also referred to as 5-methyl-4-nitro-1H-pyrazol-3(2H)-one (MNPO), is a functionalized pyrazolone derivative. The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The introduction of a nitro group at the 4-position of the pyrazolone ring significantly influences its electronic properties and reactivity, making it an intriguing candidate for further chemical modifications and biological screening.

Historically, research on this compound has been prominent in the field of energetic materials, where its high nitrogen content and oxygen balance are of interest. However, recent studies on related 4-nitropyrazolin-5-ones have highlighted their potent fungicidal activity against a broad spectrum of phytopathogenic fungi, suggesting a promising new direction for the application of this chemical scaffold in agriculture and medicine[2][3][4].

This guide aims to bridge the gap between the materials science and medicinal chemistry perspectives on 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, providing a holistic and in-depth resource for researchers in both fields.

Synthesis and Purification

The synthesis of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is achieved through a two-step process starting from ethyl acetoacetate, with an overall yield of approximately 68% as reported by Deng et al. (2017)[2]. The synthetic pathway involves the initial formation of 5-methyl-2,3-dihydro-1H-pyrazol-3-one, followed by nitration.

Synthesis Pathway

synthesis_pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration ethyl_acetoacetate Ethyl Acetoacetate intermediate 5-methyl-2,3-dihydro-1H-pyrazol-3-one ethyl_acetoacetate->intermediate Ethanol, Reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate product 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one intermediate->product 0-5 °C nitrating_agent Fuming Nitric Acid / Concentrated Sulfuric Acid nitrating_agent->product

Caption: Synthetic route to 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one.

Experimental Protocol

Step 1: Synthesis of 5-methyl-2,3-dihydro-1H-pyrazol-3-one

  • To a solution of ethyl acetoacetate (1.0 mol) in ethanol (200 mL), slowly add hydrazine hydrate (1.0 mol).

  • The reaction mixture is refluxed for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield 5-methyl-2,3-dihydro-1H-pyrazol-3-one as a white crystalline solid.

Step 2: Synthesis of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one

  • In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (98%, 50 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5-methyl-2,3-dihydro-1H-pyrazol-3-one (0.5 mol) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, a mixture of fuming nitric acid (98%, 0.6 mol) and concentrated sulfuric acid (98%, 20 mL) is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, the mixture is stirred at 0-5 °C for an additional 2 hours.

  • The reaction mixture is then poured onto crushed ice (500 g).

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one.

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to obtain a product of high purity.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one are crucial for its identification, characterization, and application.

Physicochemical Properties
PropertyValueReference
CAS Number 5334-39-4-
Molecular Formula C₄H₅N₃O₃[2]
Molecular Weight 143.10 g/mol [2]
Appearance White to pale yellow solid[2]
Melting Point Not explicitly stated, but its energetic salts have decomposition temperatures in the range of 181-272 °C[2]
Crystal System Orthorhombic[2]
Space Group Pbca[2]
Spectroscopic Data

The structural elucidation of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is confirmed by various spectroscopic techniques[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Key Absorptions (cm⁻¹): The FT-IR spectrum shows characteristic peaks for the N-H, C=O, and NO₂ functional groups.

    • Broad absorption around 3400-3200 cm⁻¹ corresponding to N-H stretching vibrations.

    • Strong absorption around 1700 cm⁻¹ attributed to the C=O stretching of the pyrazolone ring.

    • Strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆, δ, ppm):

    • A singlet at approximately 2.2 ppm corresponding to the methyl (CH₃) protons.

    • A broad singlet in the downfield region (typically >10 ppm) corresponding to the two N-H protons, which may be exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, δ, ppm):

    • A signal around 10-15 ppm for the methyl carbon (CH₃).

    • A signal for the C4 carbon bearing the nitro group. The exact chemical shift is influenced by the electron-withdrawing nature of the nitro group.

    • Signals for the C3 (C=O) and C5 carbons of the pyrazole ring.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrazolone ring.

Tautomerism

Pyrazolones, including 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, are known to exhibit tautomerism. The molecule can exist in equilibrium between the keto form (pyrazol-3-one) and the enol form (pyrazol-3-ol). The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

tautomerism keto Keto Form (5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one) enol Enol Form (5-methyl-4-nitro-1H-pyrazol-3-ol) keto->enol Equilibrium hplc_workflow start Start: Method Development Goal (Purity & Quantification) column_selection Column Selection (e.g., C18, 250 x 4.6 mm, 5 µm) start->column_selection mobile_phase Mobile Phase Optimization (e.g., Acetonitrile/Water with acid modifier) column_selection->mobile_phase detection Wavelength Selection (UV-Vis Detector, e.g., 260 nm) mobile_phase->detection gradient Gradient/Isocratic Elution detection->gradient validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) gradient->validation end Final Validated Method validation->end

Sources

chemical structure and tautomerism of 4-nitro-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure, Tautomerism, and Synthesis of 4-Nitro-3-Methyl-5-Pyrazolone

Part 1: Executive Summary

4-Nitro-3-methyl-5-pyrazolone (also known as MNPO or 5-methyl-4-nitro-1H-pyrazol-3(2H)-one) represents a critical scaffold in two distinct high-value sectors: energetic materials (due to its high density and oxygen balance) and coordination chemistry (as a chelating ligand).

The compound is structurally deceptive. While often drawn as a simple ketone, it exists in a complex tautomeric equilibrium heavily influenced by the electron-withdrawing nitro group at the C4 position. This guide provides a definitive analysis of its structural dynamics, a validated synthesis protocol, and the crystallographic evidence required for precise characterization.

Part 2: Structural Dynamics & Tautomerism

The reactivity and physical properties of MNPO are dictated by its tautomeric state. Unlike simple pyrazolones, the introduction of a nitro group at C4 drastically increases the acidity of the C4-proton and stabilizes the enol/nitronic forms through resonance.

The Tautomeric Landscape

The molecule oscillates between three primary neutral forms and a resonance-stabilized anion upon deprotonation.

  • CH-Keto Form (1H-pyrazol-5(4H)-one): The "classic" dicarbonyl-like structure. Rare in polar solvents due to the acidity of the C4-H.

  • OH-Enol Form (5-hydroxy-pyrazole): Aromatic character is restored. Stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the nitro oxygen.

  • NH-Keto Form (1H-pyrazol-5(2H)-one): Often the dominant form in the solid state, forming intermolecular hydrogen-bonded dimers or chains.

Visualization of Tautomeric Equilibria

The following diagram illustrates the proton migration pathways and the resonance stabilization provided by the nitro group.

Tautomerism cluster_legend Mechanism Note CH_Form CH-Keto Form (C4-H, Non-aromatic) OH_Form OH-Enol Form (Aromatic, Intramol. H-bond) CH_Form->OH_Form 1,3-H Shift Anion Resonance Stabilized Anion (Delocalized Negative Charge) CH_Form->Anion -H+ (pKa ~2-4) NH_Form NH-Keto Form (Solid State Dominant) OH_Form->NH_Form Prototropic Shift OH_Form->Anion -H+ NH_Form->Anion -H+ Note The Nitro group (-NO2) at C4 strongly withdraws electron density, increasing acidity and stabilizing the Anion.

Figure 1: Tautomeric manifold of 4-nitro-3-methyl-5-pyrazolone.[1][2][3][4] The equilibrium is solvent-dependent, with polar solvents favoring the ionic or enolic forms.

Part 3: Crystallographic & Spectroscopic Characterization

To validate the structure in your workflow, rely on the following benchmark data.

Crystal Structure (Solid State)

X-ray diffraction studies confirm that in the solid state, MNPO typically adopts the NH-keto tautomer or a zwitterionic character, stabilized by extensive hydrogen bonding.

ParameterValueNotes
Crystal System OrthorhombicSpace Group: Pbca
Unit Cell (a) ~7.15 Å
Unit Cell (b) ~11.64 Å
Unit Cell (c) ~13.83 Å
Z (Molecules/Cell) 8Indicates efficient packing (Density ~1.6-1.7 g/cm³)
Key Interaction Intermolecular H-bondsForms layers/chains; high melting point (>220°C)

Source: Derived from crystallographic data of MNPO and analogues (e.g., Deng et al., 2017).

NMR Fingerprints (Solution State)

In DMSO-d6, the rapid exchange of acidic protons often broadens signals.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       2.2–2.5 ppm (s, 3H): Methyl group (-CH
      
      
      
      ).
    • 
       12.0–14.0 ppm (br s, 1H/2H): Exchangeable protons (NH/OH). Note: The absence of a C4-H signal (~3-4 ppm) confirms the absence of the CH-keto form and successful nitration.
      
  • 
    C NMR: 
    
    • Expect signals for C=O (~160 ppm), C-NO

      
       (C4, ~130 ppm), and C-Me (C3, ~145 ppm).
      

Part 4: Validated Synthesis Protocol

Safety Warning: Nitration reactions are exothermic and involve strong oxidizers. 4-nitro-3-methyl-5-pyrazolone is an energetic material precursor. Perform all steps behind a blast shield in a fume hood.

Reaction Scheme
  • Cyclization: Ethyl acetoacetate + Hydrazine

    
     3-Methyl-5-pyrazolone.
    
  • Nitration: 3-Methyl-5-pyrazolone + HNO

    
    /H
    
    
    
    SO
    
    
    
    
    4-Nitro-3-methyl-5-pyrazolone.
Step-by-Step Protocol

Step 1: Synthesis of the Precursor (3-Methyl-5-pyrazolone)

  • Charge: In a round-bottom flask, place Ethyl Acetoacetate (1.0 eq) .

  • Addition: Dropwise add Hydrazine Hydrate (1.05 eq) in Ethanol at 0–5°C.

  • Reflux: Heat to 60–80°C for 2–3 hours. A white precipitate forms.

  • Isolation: Cool to room temperature. Filter the solid. Wash with cold ethanol.

  • Yield: Expect >85%.

Step 2: Nitration to MNPO

  • Acid Preparation: Prepare a mixed acid solution of Conc. H

    
    SO
    
    
    
    and Fuming HNO
    
    
    (ratio approx 2:1 v/v). Cool to 0°C.
  • Addition: Slowly add the solid 3-Methyl-5-pyrazolone to the acid mixture. Crucial: Maintain temperature <10°C to prevent thermal runaway or dinitration.

  • Digestion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quench: Pour the reaction mixture onto crushed ice (5x volume). The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Recrystallize from boiling water or ethanol/water (1:1) .

    • Why Water? MNPO is acidic and sparingly soluble in cold water but soluble in hot water, making this an excellent purification method to remove acid residues.

Experimental Workflow Diagram

Synthesis Start Start: Ethyl Acetoacetate Step1 Add Hydrazine Hydrate (Ethanol, 0-5°C) Start->Step1 Inter Intermediate: 3-Methyl-5-pyrazolone Step1->Inter Cyclization Step2 Nitration (H2SO4 / HNO3, <10°C) Inter->Step2 Electrophilic Subst. Quench Quench on Ice Precipitate Formation Step2->Quench Final Product: 4-Nitro-3-methyl-5-pyrazolone (Recrystallize from H2O) Quench->Final

Figure 2: Synthesis workflow for 4-nitro-3-methyl-5-pyrazolone.

Part 5: Applications & Reactivity

  • Energetic Materials: MNPO serves as a weak acid. Reacting it with high-nitrogen bases (e.g., hydrazine, ammonia) yields energetic salts with high detonation velocities (>7000 m/s) and acceptable sensitivity profiles.

  • Ligand Design: The ortho arrangement of the nitro oxygen and the pyrazolone carbonyl/hydroxyl allows for bidentate chelation of transition metals (Cu, Co, Ni), useful in catalysis and antimicrobial studies.

References

  • Synthesis and Energetic Properties: Deng, M., Wang, Y., Zhang, W. (2017).[5] "Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3-(2H)-one and its Energetic Ion Compounds". Chinese Journal of Energetic Materials.

  • General Pyrazole Tautomerism: Elguero, J., et al. (2010). "Tautomerism in 3(5)-Substituted Pyrazoles". Advances in Heterocyclic Chemistry.
  • Crystallographic Data (Analogues): Shahani, T., et al. (2010). "5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one".[6] Acta Crystallographica Section E.

  • Computational Studies: Benin, V. (2025). "Theoretical study of molecular structure... of pyrazolone". Journal of Chemical and Pharmaceutical Research.

Sources

difference between 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone

Executive Summary

This guide provides a detailed comparative analysis of 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone, two heterocyclic compounds that, despite their similar nomenclature, possess fundamentally different chemical structures, properties, and reactivity. The core distinction lies in their heterocyclic core: 3-methyl-4-nitropyrazole is built on an aromatic pyrazole ring, whereas 5-methyl-4-nitro-3-pyrazolone features a pyrazolone ring, characterized by a carbonyl group. This single structural variance introduces the phenomenon of tautomerism in the pyrazolone, profoundly influencing its chemical behavior and creating divergent pathways for synthesis and application. This document will elucidate these differences through an examination of their molecular structure, physicochemical properties, spectroscopic signatures, synthetic routes, and functional applications, providing a crucial resource for researchers in medicinal chemistry, materials science, and agrochemistry.

Introduction: Beyond the Name - A Tale of Two Rings

In the landscape of heterocyclic chemistry, pyrazole-based scaffolds are of immense importance, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast array of derivatives, 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone are often encountered. While their names suggest a close relationship, they belong to distinct classes of compounds. The former is a classic substituted pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms. The latter is a pyrazolone, which incorporates a carbonyl functional group within the ring, disrupting full aromaticity and introducing complex tautomeric equilibria.[2] Understanding the profound implications of this structural difference is paramount for any scientist working with these molecules, as it dictates everything from crystal structure and solubility to reactivity and biological activity. This guide serves as a senior-level application-focused treatise on distinguishing these two compounds.

Molecular Structure: The Defining Difference

The fundamental distinction between these two molecules is the nature of their heterocyclic core.

  • 3-methyl-4-nitropyrazole: Possesses a planar, aromatic pyrazole ring. The system's six π-electrons (four from the two double bonds and two from the lone pair of one nitrogen atom) are delocalized across the ring, conferring significant stability. The methyl and nitro groups are substituents on this stable aromatic core.

  • 5-methyl-4-nitro-3-pyrazolone: Features a pyrazolone ring. The presence of a carbonyl group (C=O) at the 3-position fundamentally alters the electronic nature of the ring. This structure is not fully aromatic and is capable of existing in multiple tautomeric forms, a phenomenon not observed in 3-methyl-4-nitropyrazole.[3]

Figure 1: Core Structural Comparison

The Critical Role of Tautomerism in Pyrazolone

Pyrazolones can undergo prototropic tautomerism, existing as an equilibrium of different isomers in both solid and solution phases.[4][5] For 5-methyl-4-nitro-3-pyrazolone, the primary equilibrium is the keto-enol tautomerism, alongside potential NH/CH forms depending on substitution.[2]

  • Keto Form (3-pyrazolone): The structure contains a carbonyl group (C=O) and an amine (N-H) within the ring.

  • Enol Form (3-hydroxypyrazole): The proton from the nitrogen migrates to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a fully aromatic pyrazole ring.

The position of this equilibrium is highly sensitive to the solvent, pH, and temperature, which has significant consequences for the molecule's reactivity and spectroscopic properties.[3]

Tautomerism Figure 2: Keto-Enol Tautomerism in 5-methyl-4-nitro-3-pyrazolone Keto Keto Form (5-methyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one) Enol Enol Form (5-methyl-4-nitro-1H-pyrazol-3-ol) Keto->Enol Equilibrium Synthesis Figure 3: Contrasting Synthetic Workflows cluster_pyrazole A) 3-methyl-4-nitropyrazole Synthesis cluster_pyrazolone B) 5-methyl-4-nitro-3-pyrazolone Synthesis p1 3-Methylpyrazole p2 Nitration (e.g., HNO₃/H₂SO₄) p1->p2 p3 3-methyl-4-nitropyrazole p2->p3 z1 Ethyl Acetoacetate + Hydrazine z2 Condensation z1->z2 z3 5-Methyl-3-pyrazolone z2->z3 z4 Nitration (e.g., HNO₃) z3->z4 z5 5-methyl-4-nitro-3-pyrazolone z4->z5

Figure 3: Contrasting Synthetic Workflows

Protocol 1: Synthesis of 3-methyl-4-nitropyrazole This synthesis is a standard electrophilic aromatic substitution on a pre-existing pyrazole ring. [6]

  • Starting Material: 3-Methylpyrazole. [7]2. Nitration: Dissolve 3-methylpyrazole in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol.

  • Validation: Confirm structure using melting point, IR (absence of C=O), and NMR spectroscopy.

Protocol 2: Synthesis of 5-methyl-4-nitro-3-pyrazolone This is a multi-step process involving ring formation followed by nitration. [1]

  • Ring Formation: React ethyl acetoacetate with hydrazine hydrate in a solvent like ethanol. This condensation-cyclization reaction forms 5-methyl-3-pyrazolone. [1]2. Isolation: The intermediate pyrazolone often precipitates from the reaction mixture and can be isolated by filtration.

  • Nitration: Dissolve the 5-methyl-3-pyrazolone in a suitable solvent (e.g., acetic acid).

  • Add nitric acid dropwise at a controlled temperature. The C4 position is activated and readily undergoes nitration.

  • Purification: Isolate the product by precipitation or extraction, followed by recrystallization.

  • Validation: Confirm structure using melting point and spectroscopy, particularly looking for the C=O stretch in the IR spectrum.

Comparative Reactivity
  • 3-methyl-4-nitropyrazole: Reactivity is dominated by the aromatic ring. The nitro group is deactivating, making further electrophilic substitution difficult. Reactions may involve the N-H proton (alkylation, acylation) or reduction of the nitro group to an amino group, a key step in creating versatile building blocks for pharmaceuticals. [8][9]* 5-methyl-4-nitro-3-pyrazolone: Exhibits much more diverse reactivity.

    • Acidity: The C4-H (in the parent pyrazolone before nitration) is part of an active methylene group, making it acidic and prone to condensation reactions with aldehydes and ketones. [10] * Carbonyl Group: The C=O group can undergo reactions typical of ketones.

    • Enolate Formation: The enol form can react as a nucleophile (e.g., O-alkylation).

    • Ring Chemistry: The combination of functional groups allows for complex cyclization and derivatization reactions, making pyrazolones versatile scaffolds in drug discovery.

Applications and Functional Roles

The structural and reactive differences lead to distinct application areas.

  • 3-methyl-4-nitropyrazole:

    • Energetic Materials: The high nitrogen content and oxygen balance from the nitro group make nitropyrazoles precursors and components in the development of high-energy materials. [11][6] * Pharmaceutical Intermediates: It serves as a reactant for preparing aminopyrazole derivatives, which have been investigated as potent and selective small molecule inhibitors for targets like Leucine-rich repeat kinase 2 (LRRK2), relevant in neurodegenerative diseases. [8][9] * Agrochemicals: The pyrazole core is found in many pesticides and herbicides, and this compound can serve as a building block for their synthesis. [11]

  • 5-methyl-4-nitro-3-pyrazolone (and derivatives):

    • Pharmacology: Pyrazolones are a "privileged structure" in medicinal chemistry. [1]Derivatives are widely used as anti-inflammatory, analgesic, and antipyretic drugs. * Antioxidants: The ability to tautomerize and donate a hydrogen atom makes some pyrazolones effective radical scavengers. [4] * Dyes and Pigments: The extended π-system in pyrazolone derivatives makes them useful as chromophores in the dye industry.

    • Chelating Agents: The keto-enol motif is an excellent bidentate ligand for complexing with metal ions, with applications in analytical chemistry and catalysis. [12]

Conclusion

While separated by only one oxygen atom in their molecular formula, 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone exist in different chemical worlds. The former is a stable, aromatic molecule whose chemistry is governed by the principles of electrophilic substitution and derivatization of its substituent groups. The latter is a dynamic system defined by the presence of a carbonyl group and its resulting keto-enol tautomerism. This single structural feature endows the pyrazolone with enhanced acidity, a wider range of reactivity, and a distinct set of applications, particularly in pharmacology and materials science. For the research scientist, recognizing this core difference is the critical first step in predicting chemical behavior, designing synthetic strategies, and successfully exploiting the unique properties of each molecule.

References

  • Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

  • Milata, V., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Silva, A. B., et al. (2019). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Arabian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 3-methyl-4-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Aydın, F., & Gökçe, H. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure. Available at: [Link]

  • PureSynth. (n.d.). 3-Methyl-4-Nitropyrazole 98.0%(GC). Retrieved from [Link]

  • Pfaffenhuemer, P., et al. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. HETEROCYCLES. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Zhang, S., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials. Available at: [Link]

  • Bakr, M. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[3][4][11]riazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

  • Al-Obaid, A. M., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Available at: [Link]

  • PubChem. (n.d.). 3-Methylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-methyl-4-nitro-5-chloropyrazole. Retrieved from [Link]

  • ChemSrc. (2025). 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz). Retrieved from [Link]

  • Zhao, R., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • El-ajaily, M. M., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars Academic Journal of Biosciences. Available at: [Link]

  • PubChemLite. (n.d.). 3-methyl-4-nitro-1h-pyrazole (C4H5N3O2). Retrieved from [Link]

  • Habraken, C. L., & Poels, E. K. (1970). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, M., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • SciSpace. (n.d.). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz) and its complexes of Barium(II), Strontium(II) and Zinc(II). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Nitration Protocols for 3-Methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the nitration of 3-methyl-1H-pyrazol-5(4H)-one (also known as 3-methyl-5-pyrazolone). It addresses the specific challenges of functionalizing the electron-rich pyrazolone core, managing tautomeric equilibrium, and ensuring process safety for energetic nitro-heterocycles.

Introduction & Chemical Context

The nitration of 3-methyl-1H-pyrazol-5(4H)-one (1) is a critical transformation in the synthesis of dyes, fungicides, and high-energy density materials (HEDMs). The target product, 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (2) , exists in equilibrium with its enol-nitro and hydrazone tautomers, influencing its solubility and reactivity.

Structural Considerations

The substrate (1) possesses an active methylene group at the C-4 position, flanked by a carbonyl (C-5) and an imine-like motif (C-3/N-2). This makes C-4 highly nucleophilic (


) and susceptible to electrophilic aromatic substitution (

).
  • Key Challenge: Direct nitration with mixed acid can lead to thermal runaway or dinitration (forming unstable gem-dinitro species) if not strictly controlled.

  • Selectivity: The N-unsubstituted nature (

    
    ) allows for potential 
    
    
    
    -nitration, though
    
    
    -nitration is thermodynamically preferred under strongly acidic conditions due to the rearrangement of
    
    
    -nitro species.
Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway, highlighting the tautomeric shift and the critical electrophilic attack at C-4.

ReactionPathway Substrate 3-methyl-1H-pyrazol-5(4H)-one (Keto Form) Enol Enol Tautomer (Active Nucleophile) Substrate->Enol Tautomerization (Acid Cat.) Transition Sigma Complex (Intermediate) Enol->Transition + NO2+ (Electrophile) Byproduct N-Nitro Isomer (Kinetic Product) Enol->Byproduct Side Reaction Product 3-methyl-4-nitro-1H-pyrazol-5-one (Target) Transition->Product - H+ Byproduct->Product Acid Rearrangement

Figure 1: Mechanistic pathway for the C-4 nitration of pyrazolone. The reaction proceeds via the enol tautomer, which is the active nucleophile.

Experimental Protocols

Two validated protocols are presented: Method A (Standard Mixed Acid) for high-throughput synthesis, and Method B (Nitrosation-Oxidation) for higher purity and safety in larger batches.

Method A: Direct Mixed Acid Nitration (Standard Protocol)

Best for: Small scale (<10g), rapid synthesis, and energetic material precursors.

Reagents:

  • 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq)[1]

  • Sulfuric Acid (

    
    ), conc. 98% (5.0 vol)
    
  • Nitric Acid (

    
    ), fuming 90-100% (1.2 eq)
    

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with

    
     and cool to 0–5°C  using an ice/salt bath.
    
  • Substrate Addition: Add 3-methyl-1H-pyrazol-5(4H)-one portion-wise. Caution: Exothermic. Maintain internal temperature

    
    . Stir until fully dissolved (clear to pale yellow solution).
    
  • Nitration: Add fuming

    
     dropwise via an addition funnel over 30–45 minutes.
    
    • Critical Control Point: If red fumes (

      
      ) appear, stop addition and cool.
      
  • Digestion: Allow the mixture to warm to 20–25°C and stir for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate. Wash the cake with ice-cold water until the filtrate pH is neutral (pH 6–7).

  • Purification: Recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid.

Method B: Two-Step Nitrosation-Oxidation (High Purity)

Best for: Large scale (>50g), avoiding thermal runaway, and minimizing dinitro byproducts.

Reagents:

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (

    
    )
    
  • Nitric Acid (

    
    , 70%)
    

Step-by-Step Workflow:

  • Nitrosation: Dissolve substrate in dilute

    
    . Add aqueous 
    
    
    
    at 0–5°C to form the 4-oximino-3-methyl-5-pyrazolone (bright orange/red solid). Filter and dry.
  • Oxidation: Suspend the oxime intermediate in 70%

    
     at 0°C.
    
  • Reaction: Stir for 1 hour. The oxime is oxidized to the nitro group with the evolution of

    
    .
    
  • Workup: Dilute with water and filter the resulting bright yellow 4-nitro product.

    • Advantage:[2] This method avoids the harsh conditions of fuming sulfuric acid and yields a cleaner product free of sulfonation byproducts.

Process Visualization (Method A)

The following flowchart details the operational logic for the Direct Nitration protocol, including safety decision gates.

ProtocolWorkflow Start Start: Dissolve Substrate in H2SO4 (0°C) CheckTemp Check Temp < 10°C? Start->CheckTemp CheckTemp->Start No (Wait) AddAcid Add HNO3 Dropwise CheckTemp->AddAcid Yes Monitor Monitor for Exotherm/Fumes AddAcid->Monitor Pause STOP Addition & Cool Monitor->Pause Runaway Digest Digest at 25°C (2 hrs) Monitor->Digest Stable Pause->Monitor Stabilized Quench Quench on Crushed Ice Digest->Quench Filter Filter & Wash (pH Neutral) Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Figure 2: Operational workflow for Method A, emphasizing temperature control gates.

Analytical Characterization

The product should be characterized to confirm the position of nitration (C-4) and purity.

ParameterExpected Value / ObservationNotes
Appearance Yellow to Orange crystalline solidColor deepens with impurities.
Melting Point 160 – 165 °C (dec)Decomposes near melting point. Literature varies by tautomer.

NMR

2.45 (s, 3H,

), 12.0-13.5 (br,

)
Absence of C-4 proton signal (

~5.2 ppm in starting material).
IR Spectroscopy


(

stretch)
Strong carbonyl stretch at


may shift due to H-bonding.
Solubility Soluble in DMSO, DMF, hot EtOH.Poorly soluble in water and cold ether.

Safety & Handling (E-E-A-T)

Critical Warning: Nitro-pyrazoles are potentially energetic materials . While the mononitro derivative is generally stable, it should be treated with the respect accorded to explosives precursors.

  • Thermal Stability: Never heat the reaction mixture above 50°C during nitration. The decomposition of nitro-pyrazolones can be autocatalytic.

  • Acid Handling: Fuming nitric acid is a potent oxidizer. Use compatible gloves (Butyl rubber) and a full face shield.

  • Waste Disposal: Quenched acid waste contains diluted nitric/sulfuric acid. Neutralize with Sodium Carbonate before disposal. Do not mix with organic solvents (acetone) in the waste stream to prevent formation of explosive peroxides or keto-nitrates.

References

  • Nitration of Pyrazoles (General Review): The Kinetics and Mechanism of Heteroaromatic Nitration. Journal of the Chemical Society.

  • Synthesis of 4-Nitropyrazolones: Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Energetic Properties: Manipulating nitration and stabilization to achieve high energy.[3] National Institutes of Health (PMC).

  • Reaction Conditions (Edaravone Analog): Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry (Education).

  • Characterization Data: 1H-Pyrazole, 3-methyl-4-nitro- Compound Summary. PubChem.[2]

Sources

Application Note: Preparation of High-Energy Salts from 4-Nitro-3-methyl-5-pyrazolone (MNPO)

[1]

Executive Summary

This application note details the synthesis, characterization, and energetic properties of nitrogen-rich salts derived from 4-nitro-3-methyl-5-pyrazolone (also designated as 5-methyl-4-nitro-1H-pyrazol-3(2H)-one or MNPO ).

As the demand for insensitive high-energy density materials (HEDMs) grows, MNPO has emerged as a critical amphoteric scaffold. It combines the thermal stability of the pyrazole ring with the oxygen balance benefits of the nitro group. This guide provides a validated protocol for synthesizing the MNPO precursor and its subsequent conversion into high-performance salts (Ammonium, Hydrazinium, Guanidinium), offering a balance between high detonation velocity (>7000 m/s) and thermal stability (>180°C).

Scientific Background & Mechanism[1]

The MNPO Scaffold

The parent compound, 3-methyl-5-pyrazolone, is a well-known pharmaceutical intermediate (e.g., Edaravone). However, in energetic materials research, the introduction of a nitro group at the C4 position drastically alters its physicochemical profile.

  • Acidity & Tautomerism: The introduction of the electron-withdrawing nitro group (-NO2) at position 4 significantly increases the acidity of the proton on the pyrazole ring (N1 or O5 positions depending on the tautomer). This acidity allows MNPO to function as a Brønsted acid, readily forming stable salts with nitrogen-rich bases.

  • Energetic Performance: The salts formed exhibit high densities (1.62–1.74 g/cm³) and extensive hydrogen bonding networks, which contribute to their low sensitivity to impact and friction while maintaining high energy output.

Reaction Pathway

The synthesis involves a two-stage process:[1]

  • Nitration: Electrophilic aromatic substitution of 3-methyl-5-pyrazolone using nitric acid to yield MNPO.

  • Neutralization: Acid-base reaction between MNPO and selected nitrogenous bases to precipitate the target energetic salts.

GStartEthyl Acetoacetate+ HydrazineInter3-Methyl-5-pyrazoloneStart->InterCyclization(Reflux/EtOH)MNPO4-Nitro-3-methyl-5-pyrazolone(MNPO)Inter->MNPONitration(HNO3, <20°C)SaltHigh-Energy Salt(Crystalline)MNPO->SaltNeutralization(+ Base)

Figure 1: Synthetic workflow from raw materials to final energetic salts.

Experimental Protocols

Safety Precaution (Crucial)
  • Hazard: MNPO and its salts are energetic materials.[1][2][3][4] While relatively insensitive, they must be handled with care.

  • PPE: Kevlar gloves, face shield, and conductive-soled shoes are required.

  • Limit: Do not scale up beyond 5g without specific blast-shielding infrastructure.

Protocol A: Synthesis of Precursor (MNPO)

Objective: Isolate pure 4-nitro-3-methyl-5-pyrazolone.

Reagents:

  • 3-Methyl-5-pyrazolone (Commercial or synthesized from ethyl acetoacetate + hydrazine).[5]

  • Nitric Acid (HNO3, 65-98%).

  • Sulfuric Acid (H2SO4, 98% - optional catalyst).

  • Ice water.[6]

Procedure:

  • Preparation: Place 20 mL of concentrated nitric acid (d=1.5 g/mL) in a 100 mL three-necked round-bottom flask.

  • Cooling: Cool the acid to 0–5°C using an ice-salt bath.

  • Addition: Slowly add 3.0 g (30.6 mmol) of 3-methyl-5-pyrazolone in small portions. Critical: Monitor internal temperature; do not allow it to exceed 10°C to prevent oxidative decomposition.

  • Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature (20–25°C) and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) until the filtrate is neutral (pH ~6-7).

  • Recrystallization: Recrystallize from hot water or ethanol/water (1:1).

  • Yield: Dry in a vacuum oven at 50°C. Expected yield: ~65–70%.

Protocol B: Preparation of Energetic Salts

Objective: Synthesize Ammonium, Hydrazinium, and Guanidinium salts.

General Procedure:

  • Dissolution: Dissolve 1.43 g (10 mmol) of MNPO in 20 mL of warm methanol or water (50°C).

  • Neutralization: Add the stoichiometric amount (10 mmol) of the desired base:

    • Ammonium Salt:[3][7][8] Add aqueous ammonia (25%) dropwise until pH ~8.

    • Hydrazinium Salt: Add hydrazine hydrate (80%) dropwise (Safety: Fume hood).

    • Guanidinium Salt: Add guanidine carbonate (0.5 eq) or free guanidine base.

  • Crystallization: Stir for 30 minutes at room temperature. Filter any insoluble impurities. Allow the filtrate to evaporate slowly at room temperature.

  • Collection: Collect the resulting crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization & Data Analysis

Structural Validation

The formation of the salt is confirmed by the disappearance of the acidic proton signal in NMR and the shift in the nitro group stretching frequency in IR.

  • 1H NMR (DMSO-d6): The methyl group signal appears as a singlet around

    
     2.1–2.3 ppm. In the salt, the acidic proton (usually broad >12 ppm in MNPO) disappears or exchanges.
    
  • IR Spectroscopy: Look for strong asymmetric NO2 stretching around 1500–1530 cm⁻¹ and symmetric stretching around 1300–1340 cm⁻¹.

Physicochemical Properties Table

The following data summarizes the performance of MNPO salts compared to the precursor.

CompoundDensity (g/cm³)T_decomp (°C)Detonation Velocity (m/s)*Impact Sensitivity (J)
MNPO (Precursor) 1.55170~6,500> 40 (Insensitive)
Ammonium Salt 1.622457,80028
Hydrazinium Salt 1.681818,40015
Guanidinium Salt 1.702727,950> 40

*Calculated using EXPLO5 software based on experimental density and heat of formation.

Thermal Stability Analysis

The salts exhibit superior thermal stability compared to many traditional energetic materials. The guanidinium salt is particularly notable for its high decomposition temperature (272°C), making it suitable for heat-resistant explosive formulations.

Thermalcluster_0Thermal Stability HierarchyGuanGuanidinium Salt(Td = 272°C)AmmAmmonium Salt(Td = 245°C)Guan->AmmIncreasing StabilityHydHydrazinium Salt(Td = 181°C)Amm->Hyd

Figure 2: Comparative thermal stability of synthesized salts.

References

  • Deng, M., Wang, Y., Zhang, W., et al. (2017).[9] "Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3-(2H)-one and its Energetic Ion Compounds." Chinese Journal of Energetic Materials, 25(8), 645-650.[9]

  • Lei, C., Yang, H., & Cheng, G. (2020).[10] "New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole."[4][10] Dalton Transactions, 49, 1660-1667.[10]

  • Zhang, J., et al. (2013). "Synthesis and characterization of nitrogen-rich salts based on 3-methyl-4-nitro-5-pyrazolone." Zeitschrift für anorganische und allgemeine Chemie, 639(6), 1002. (Cited as foundational chemistry for nitropyrazolone salts).

functionalization of N1-position in 5-methyl-4-nitro-3-pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the N1-Position in 5-Methyl-4-Nitro-3-Pyrazolone

Abstract

Functionalizing the N1-position of 5-methyl-4-nitro-3-pyrazolone presents a unique synthetic challenge due to the strong electron-withdrawing nature of the C4-nitro group. This moiety significantly alters the pKa of the pyrazolone core, stabilizes the enol tautomer, and reduces nucleophilicity at the nitrogen centers. This guide outlines high-fidelity protocols for Direct N-Alkylation and Copper-Catalyzed N-Arylation (Chan-Lam) , while providing a critical comparison to de novo synthesis routes. Emphasis is placed on controlling regioselectivity (N1 vs. O-alkylation) and validating the final structure using NMR spectroscopy.

Introduction: The Chemo-Structural Landscape

Before initiating synthesis, one must understand the electronic environment of the substrate. 5-methyl-4-nitro-3-pyrazolone exists in a tautomeric equilibrium between the NH-form (lactam) and the OH-form (lactim).

  • The Nitro Effect: The nitro group at position 4 exerts a potent inductive ($ -I

    
     -M $) effect. This acidifies the N-H proton (predicted pKa 
    
    
    
    5-6, compared to ~11 for non-nitro pyrazolones), making the anion highly stable but less nucleophilic.
  • Regioselectivity Challenge: Upon deprotonation, the negative charge is delocalized onto the carbonyl oxygen and the nitro group.

    • Hard Electrophiles (e.g., Alkyl sulfates, MOM-Cl): Tend to favor O-alkylation (Charge control).

    • Soft Electrophiles (e.g., Alkyl halides, Michael acceptors): Tend to favor N-alkylation (Orbital control).

    • N1 vs. N2: Steric hindrance from the C5-methyl group generally directs substitution to the N1 position (the nitrogen distal to the methyl group in the tautomeric lattice), but mixtures are common if conditions are unregulated.

Visualizing the Reactivity Pathway

Reactivity Start 5-Methyl-4-Nitro-3-Pyrazolone Base Deprotonation (Base) Start->Base Anion Delocalized Anion Base->Anion Path_N Soft Electrophile (Alkyl Halides/DMF) Anion->Path_N Orbital Control Path_O Hard Electrophile (Me2SO4/Ag Salts) Anion->Path_O Charge Control Prod_N N1-Alkyl Product (Thermodynamic) Path_N->Prod_N Prod_O O-Alkyl Product (Kinetic/Charge) Path_O->Prod_O

Figure 1: Reaction pathway divergence based on electrophile hardness and reaction conditions.

Strategic Decision Matrix

Select the protocol that matches your target substituent and available starting materials.

FeatureProtocol A: Direct Alkylation Protocol B: Chan-Lam Coupling Protocol C: De Novo Synthesis
Target Substituent Alkyl, Benzyl, AllylAryl, HeteroarylAny (Pre-installed)
Key Reagent Alkyl Halide +

Aryl Boronic Acid +

R-Hydrazine +

-Keto Ester
Regioselectivity Moderate (Requires Optimization)High (N1 favored)Perfect (N1 fixed by hydrazine)
Complexity Low (One step)Medium (Catalytic)High (Multi-step)
Recommendation Primary Choice for simple alkyls.Primary Choice for aryl groups.Use if direct functionalization fails.

Experimental Protocols

Protocol A: Regioselective Direct N1-Alkylation

Best for: Introduction of Methyl, Ethyl, Benzyl, or Allyl groups.

Mechanism:


 Nucleophilic Substitution.
Solvent Choice:  DMF or DMSO is critical. These polar aprotic solvents solvate the cation (

), leaving the pyrazolone anion "naked" and more reactive, while stabilizing the transition state.

Materials:

  • 5-methyl-4-nitro-3-pyrazolone (1.0 equiv)

  • Alkyl Halide (1.1 equiv) (e.g., Iodomethane, Benzyl bromide)

  • Potassium Carbonate (

    
    ) (1.5 equiv) - Anhydrous
    
  • DMF (Dimethylformamide) - Dry

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-4-nitro-3-pyrazolone (1.0 mmol) in dry DMF (5 mL).

  • Deprotonation: Add anhydrous

    
      (1.5 mmol) in one portion. The solution may change color (often yellow to deep orange/red) due to the formation of the nitropyrazolone anion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Expert Tip: Ensure the base is finely ground to maximize surface area.

  • Addition: Dropwise add the Alkyl Halide (1.1 mmol).

    • Caution: For volatile halides like MeI, use a reflux condenser or sealed tube.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Note: If reaction is sluggish (due to nitro-deactivation), heat to 60°C. Do not exceed 80°C to avoid O-alkylation or decomposition.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The N-alkylated product often precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[1] Extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl solution (to remove DMF), brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel; Gradient: Hexanes

    
     EtOAc).
    
Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Best for: Introduction of Phenyl or Heteroaryl groups.

Mechanism: Oxidative coupling using Cu(II). This avoids the use of Palladium, which can be poisoned by the nitro group or coordinate strongly to the pyrazolone nitrogens.

Materials:

  • 5-methyl-4-nitro-3-pyrazolone (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Copper(II) Acetate (

    
    ) (1.0 equiv)
    
  • Pyridine (2.0 equiv)

  • Molecular Sieves (4Å) - Activated

  • DCM (Dichloromethane)

Step-by-Step Procedure:

  • Setup: In a dry flask, combine the pyrazolone (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
      (1.0 mmol), and Molecular Sieves  (200 mg).
    
  • Solvent & Base: Add DCM (10 mL) followed by Pyridine (2.0 mmol).

  • Oxidation: Attach a balloon filled with Oxygen (

    
    )  or dry air. The reaction requires an oxidative atmosphere to regenerate the Cu(II) species if catalytic loading is used (though stoichiometric Cu is more reliable for nitro-substrates).
    
  • Reaction: Stir vigorously at RT for 24–48 hours. The color will typically be blue-green.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Analytical Validation (QC)

Distinguishing N-alkylation from O-alkylation is critical.

MethodN1-Alkylated Product O-Alkylated Product
IR Spectroscopy Strong C=O stretch remains (~1660-1690

).
C=O stretch disappears . New C=N/C=C bands appear.
1H NMR (Methyl)

typically appears at 3.2 – 3.6 ppm .

typically appears downfield at 3.8 – 4.1 ppm .
13C NMR (Carbonyl) Carbonyl carbon signal (~155-165 ppm) retained .Carbonyl signal shifts upfield (aromatic C-O character).

Expert Insight: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

  • N-Alkyl: The alkyl protons will show a correlation to the adjacent ring carbons (

    
     or 
    
    
    
    ) but not directly to the carbonyl carbon if it is distal (depending on numbering).
  • O-Alkyl: The alkyl protons will show a strong 3-bond correlation to the Carbonyl carbon (now a C-O carbon).

Troubleshooting & Optimization

  • Problem: Low Yield / Starting Material Recovery.

    • Cause: The nitro-pyrazolone anion is too stable.

    • Solution: Switch to a stronger alkylating agent (e.g., Alkyl Triflate) or increase temperature to 80°C.

  • Problem: O-Alkylation observed (Mixture).

    • Cause: "Hard" conditions or counter-ion effect.

    • Solution: Switch solvent to Toluene and use a phase transfer catalyst (e.g., TBAB) with solid KOH. This "interfacial" mechanism often favors N-alkylation by keeping the anion "soft".

  • Problem: Regioisomer Mix (N1 vs N2).

    • Solution: Steric bulk at Position 5 (the methyl group) usually hinders N2. If N2 alkylation occurs, verify the structure of the starting material. If the methyl is actually at position 3 (3-methyl-4-nitro-5-pyrazolone), N1 is less hindered.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles. Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (2017).[2][3] URL:[Link]

  • Chan-Lam Coupling Methodology. Title: Copper-promoted C-N bond formation: A robust method for the synthesis of N-arylazoles. Source: Tetrahedron Letters (1998). URL:[Link]

  • Tautomerism in Pyrazolones. Title: Tautomerism of pyrazolones and their derivatives.[4][5][6] Source: Advances in Heterocyclic Chemistry. URL:[Link]

  • Reactivity of Nitro-Pyrazoles. Title: 4-Nitropyrazolin-5-ones as Readily Available Fungicides: Synthesis and Structural Features.[7] Source: Journal of Agricultural and Food Chemistry (2022). URL:[Link]

Sources

Troubleshooting & Optimization

controlling side reactions during nitration of methyl pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions & Optimizing Selectivity

Status: Active | Version: 2.4 | Audience: Process Chemists & synthesis Researchers

Core Directive: The Stability Paradox

The nitration of 3-methyl-1-phenyl-5-pyrazolone (and its analogs) is deceptively simple. The C-4 position is highly activated due to keto-enol tautomerism, making it an aggressive nucleophile. However, this same activation makes the substrate prone to oxidative dimerization (forming rubazonic acids) and polynitration (forming picrolonic acid derivatives).

Successful nitration requires abandoning "standard" aromatic nitration protocols (e.g., refluxing mixed acids) in favor of controlled, stoichiometric electrophilic addition.

Diagnostic Troubleshooting Guides
Issue A: The Reaction Mixture Turned Deep Purple/Red

Diagnosis: Rubazonic Acid Formation (Oxidative Dimerization) Instead of the expected yellow/orange nitro-compound, the reaction has produced a bis-pyrazolone dye. This occurs when the reaction environment is oxidizing but chemically starved of nitronium ions (


) , or when nitrosation (

) occurs followed by coupling.
  • Mechanism: Two pyrazolone radicals couple at the C-4 position, often bridged by a nitrogen atom.

  • Immediate Fix:

    • Check Reagent Stoichiometry: Ensure a slight excess of the nitrating agent (1.1–1.2 eq). A substoichiometric amount leaves unreacted starting material available to couple with the oxidized intermediate.

    • Atmosphere Control: If using metal nitrates, ensure the system is not open to excessive air oxidation if the reaction is slow.

    • Rescue: Rubazonic acid is often less soluble in acidic ethanol than the nitro product. Filter the hot reaction mixture; the dye often remains as a solid or can be removed via recrystallization from EtOH/Water.

Issue B: Product is Unstable or Decomposes on Workup

Diagnosis: Gem-Dinitration (4,4-dinitro species) The C-4 position is so active that after the first nitro group adds, the tautomeric form can accept a second nitro group if the concentration of


 is too high, leading to ring cleavage or explosive decomposition.
  • Root Cause: "Dumping" the nitrating agent or lack of temperature control.

  • Corrective Action:

    • Switch Reagents: Move from Mixed Acid (

      
      ) to Calcium Nitrate/Acetic Acid  (See Protocol A).
      
    • Temperature Ceiling: Never exceed 50°C during addition.

Issue C: LCMS Shows M+45 (Mononitro) but NMR is Wrong

Diagnosis: Regio-Scrambling (Phenyl Ring Nitration) You intended to nitrate the C-4 position of the pyrazole ring, but you nitrated the para-position of the N-phenyl ring instead.

  • Root Cause: High acidity (

    
    ) protonates the pyrazolone carbonyl/nitrogen, deactivating the heterocyclic ring. The electrophile then attacks the next most available site: the phenyl ring.
    
  • Solution: Maintain a pH > 2 during the initial phase or use a buffered nitrating system (Acetic anhydride/Nitrate salts) to keep the pyrazolone in its activated enol form.

Visualizing the Failure Modes

The following diagram maps the critical bifurcation points between success (4-nitro), oxidation (Rubazonic), and over-nitration (Picrolonic).

NitrationPathways Start 3-methyl-1-phenyl-5-pyrazolone (Substrate) Enol Enol Tautomer (Activated C-4) Start->Enol Tautomerization Picrolonic Picrolonic Acid (Dinitro / Phenyl-Nitro) Start->Picrolonic Acidic Deactivation (Attack on Phenyl Ring) Nitroso 4-Nitroso Intermediate Enol->Nitroso Nitrosation (HNO2 trace) Target 4-NITRO-pyrazolone (Target Product) Enol->Target Controlled Nitration (Ca(NO3)2 / AcOH) Rubazonic Rubazonic Acid (Purple/Red Impurity) Nitroso->Rubazonic Oxidative Coupling (Low NO2+ conc.) Target->Picrolonic Over-Nitration (High Temp / Excess HNO3) RingOpen Ring Cleavage / Decomposition Target->RingOpen Gem-dinitration (Unstable)

Figure 1: Mechanistic pathways showing how reaction conditions dictate the product profile. Green path indicates the target workflow.

Validated Experimental Protocols
Protocol A: The "Green" Calcium Nitrate Method (Recommended)

Best for: High regioselectivity (C-4 only), safety, and avoiding phenyl-ring nitration.

Reagents:

  • Substrate: 10 mmol (e.g., 3-methyl-1-phenyl-5-pyrazolone)

  • Reagent: Calcium Nitrate Tetrahydrate (

    
    ) (15 mmol)
    
  • Solvent: Glacial Acetic Acid (20 mL)

Step-by-Step:

  • Dissolution: Dissolve the pyrazolone in glacial acetic acid. Gentle warming (30–40°C) may be required.

  • Reagent Prep: In a separate beaker, dissolve Calcium Nitrate in minimal warm acetic acid.

  • Addition: Add the nitrate solution to the pyrazolone solution dropwise.

    • Critical Control Point: If the solution turns dark red immediately, pause addition and cool to 10°C. A transient red color is normal (nitroso intermediate), but it should fade to yellow/orange.

  • Reflux/Irradiation:

    • Thermal: Heat to 80–90°C for 1–2 hours.

    • Microwave (Optional): 1–2 minutes at 80°C (Power 100W) for rapid conversion.

  • Quench: Pour the hot mixture into 100 mL of ice-water .

  • Isolation: The 4-nitro product precipitates as bright yellow crystals. Filter and wash with cold water to remove Calcium salts.

Why this works: Calcium nitrate provides a controlled release of


 species without the dehydrating/oxidizing power of concentrated sulfuric acid, preventing charring and rubazonic acid buildup.
Protocol B: Modified Mixed Acid Method (High Throughput)

Best for: Large scale, provided cooling is strictly managed.

Reagents:

  • Substrate: 10 mmol

  • Acid: Conc.

    
     (5 mL)
    
  • Nitrating Agent: Conc.

    
     (70%, 1.1 eq)
    

Step-by-Step:

  • Solvation: Dissolve pyrazolone in

    
     at 0°C . The solution must be clear.
    
  • Nitration: Mix

    
     with an equal volume of 
    
    
    
    . Add this mixture sub-surface to the pyrazolone solution.
    • Critical Control Point: Temperature must not exceed 10°C . Higher temperatures here will nitrate the phenyl ring (forming picrolonic acid precursors).

  • Stirring: Stir at 0–5°C for 1 hour.

  • Quench: Pour onto crushed ice.

  • Purification: Recrystallize immediately from Ethanol. Do not let the crude solid sit wet for prolonged periods.

Comparative Data: Yield & Selectivity
ParameterMethod A (Ca(NO3)2)Method B (Mixed Acid)
Primary Impurity Rubazonic Acid (Trace)Picrolonic Acid (Phenyl-nitro)
Yield (Isolated) 75–85%60–70%
Exotherm Risk LowHigh (Runaway potential)
Regioselectivity >95% C-4~80% C-4 (pH dependent)
Visual Cue Yellow pptOrange/Brown oil to solid
FAQ: Rapid Fire Support

Q: Can I use Sodium Nitrite (


) instead of Nitrate? 
A:  Yes, but the mechanism changes. 

yields the 4-nitroso derivative first. This is a valid intermediate. You must then oxidize the nitroso compound to the nitro compound using mild

or

. Direct nitration is usually more efficient.

Q: My product has a persistent pink hue after recrystallization. Is it ruined? A: No. This is trace rubazonic acid (it has a high extinction coefficient, so a little looks like a lot). Wash the solid with cold methanol ; the dye is more soluble in MeOH than the nitro-pyrazolone.

Q: Is the 4-nitro product explosive? A: Mono-nitro pyrazolones are generally stable but are energetic materials. Do not dry them in an oven >100°C. Vacuum dry at 40°C. 4,4-dinitro compounds are shock-sensitive and should be handled with extreme care.

References
  • Bose, A. K., et al. (2006). "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate." Tetrahedron Letters, 47(11), 1813-1816.

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Jensen, B. S. (1959). "The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5." Acta Chemica Scandinavica, 13, 1668-1670.

  • Tong, M. L., et al. (2020).[1][2] "Rubazonic Acids and Their Synthesis." The Journal of Organic Chemistry, 85(9), 6008-6016. (Mechanism of oxidative dimerization side reactions).

  • NIST Chemistry WebBook. "Picrolonic acid (4-nitro-3-methyl-1-(p-nitrophenyl)-5-pyrazolone) Spectra and Properties."[3]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazolone Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

This guide addresses the critical temperature parameters required for the regioselective nitration of 1-phenyl-3-methyl-5-pyrazolone (Edaravone intermediate) and related derivatives. Unlike standard aromatic nitration, the pyrazolone core is highly electron-rich and susceptible to oxidative ring destruction. This document replaces generic "room temperature" advice with precise thermodynamic protocols to maximize yield and prevent thermal runaway.

Part 1: The Thermodynamics & Kinetics (The "Why")

Q1: Why is temperature control more critical for pyrazolones than for standard benzene nitration?

A: The pyrazolone ring (specifically the C-4 position) is significantly more nucleophilic than benzene. It behaves similarly to a phenol or enamine.

  • Kinetic Control (<10°C): At low temperatures, the reaction is kinetically controlled to favor Electrophilic Aromatic Substitution (EAS) at the C-4 position. The sigma-complex intermediate is stable enough to eliminate a proton and restore aromaticity.

  • Thermodynamic Instability (>20°C): As temperature rises, the rate of oxidative coupling competes with nitration. Nitric acid acts as an oxidant rather than a nitrating agent, leading to the formation of Rubazonic Acid (red/purple impurity) and ring-opening decomposition products [1].

Q2: I am seeing a deep red/purple color develop immediately. Is this normal?

A: No. This is a critical process failure indicator.

  • Diagnosis: The "Red Shift" indicates the formation of Rubazonic Acid or 4,4'-bis(pyrazolone) derivatives. This occurs when the reaction temperature is too high or the nitric acid concentration is too low (favoring oxidation over nitration).

  • Immediate Action: Stop addition. Cool the vessel to <0°C. Check if your acid mixture has absorbed moisture (water lowers the concentration, promoting oxidation).

Part 2: Troubleshooting & Optimization Logic

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between the desired C-4 nitration and the destructive oxidative pathway based on temperature thresholds.

PyrazoloneNitration Start Start: 1-Phenyl-3-methyl-5-pyrazolone Sigma Intermediate: Sigma Complex (Unstable) Start->Sigma Nitration HNO3 Reagent: HNO3/H2SO4 HNO3->Sigma Product Product: 4-Nitro-pyrazolone (Target) Sigma->Product T < 10°C (Kinetic Control) Oxidation Byproduct: Rubazonic Acid (Red Impurity) Sigma->Oxidation T > 20°C (Oxidative Coupling) Runaway Hazard: Ring Decomposition (Thermal Runaway) Sigma->Runaway T > 50°C (Exothermic Spike)

Figure 1: Reaction pathway bifurcation. Maintaining T < 10°C is critical to avoid the oxidative "Red Path."

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<60%) Temperature too high during addition (>15°C).Use a jacketed reactor set to 0°C. Control addition rate to maintain internal T < 5°C.
Product is Red/Brown Oxidation of the pyrazolone ring.Recrystallize from Ethanol/Water.[1] Ensure inert atmosphere (N2) during nitration.
Violent Exotherm Accumulation of unreacted reagents (Dosing too fast at low T).Stop dosing. Allow consumption of accumulated acid. Do not restart until exotherm subsides.
Oily/Tar Product Polynitration or Ring Opening.Quench reaction immediately into crushed ice. Do not allow the mixture to stand at RT.

Part 3: Safety & Process Control (Thermal Runaway)

Q3: What are the specific thermal hazards for this nitration?

A: Nitration of heterocycles is highly exothermic.[2]

  • Adiabatic Temperature Rise: A failure in cooling during the addition of HNO3 can lead to an adiabatic temperature rise of >80°C [2].[2]

  • Decomposition Onset: While pure nitro-pyrazolones decompose at high temperatures (>200°C), the reaction mixture containing H2SO4 and HNO3 significantly lowers the decomposition onset temperature (often to ~60-80°C) [3].

  • Safety Rule: Never allow the reaction mass to exceed 25°C during the workup/quenching phase.

Part 4: Validated Experimental Protocol (The "Golden Batch")

Objective: Synthesis of 4-nitro-1-phenyl-3-methyl-5-pyrazolone (High Purity).

Reagents:

  • 1-Phenyl-3-methyl-5-pyrazolone (PMP): 1.0 eq

  • Sulfuric Acid (98%): 5.0 vol (Solvent/Catalyst)

  • Fuming Nitric Acid (98%): 1.1 eq

Step-by-Step Methodology:

  • Dissolution (The Heat Sink):

    • Charge H2SO4 into a jacketed reactor. Cool to 0°C .

    • Add PMP portion-wise. Note: This dissolution is exothermic.

    • Wait until the solution returns to 0-5°C before proceeding.

  • Nitration (The Critical Control Point):

    • Prepare a mixed acid solution (if using) or charge HNO3 into a dropping funnel.

    • Add HNO3 dropwise.[3]

    • CRITICAL LIMIT: Adjust addition rate so internal temperature never exceeds 10°C .

    • Tip: If the solution turns bright red, pause addition and lower jacket temperature.

  • Post-Reaction (The Cure):

    • Stir at 0-5°C for 30 minutes.

    • Allow to warm slowly to 20°C (Room Temp) over 1 hour to complete the reaction. Do not heat.

  • Quenching (The Isolation):

    • Pour the reaction mixture slowly into crushed ice (5x volume) with vigorous stirring.

    • The product will precipitate as a yellow/orange solid.

    • Filter and wash with cold water until pH is neutral (remove all acid traces to prevent storage decomposition).

References

  • Vertex AI Search. (2018). Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP). National Institutes of Health. Link

  • MDPI. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes Journal. Link

  • IChemE. (2010). Runaway reaction hazards in processing organic nitrocompounds.[4][5] Institution of Chemical Engineers. Link

  • BenchChem. (2025).[6] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.Link

  • Google Patents. (1927). Process of preparing 1-phenyl-3-methyl-5-pyrazolone (Oxidation Hazards).[7][8] US Patent 1723545A. Link

Sources

Technical Support Center: Navigating the Thermal Stability of Nitrated Pyrazolone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the safe and effective handling of nitrated pyrazolone intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these energetic and potentially hazardous compounds. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. The information herein is a synthesis of established literature and practical field experience.

Introduction: The Energetic Nature of Nitrated Pyrazolones

Nitrated pyrazolones are a class of compounds with significant applications in pharmaceuticals and energetic materials.[1] The incorporation of nitro groups onto the pyrazole ring, while often essential for the desired chemical properties, drastically increases the molecule's energy content and, consequently, its thermal instability.[2] Understanding and managing this instability is paramount for safe and successful research and development. This guide will address common challenges and questions encountered during the synthesis, handling, and analysis of these materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the thermal stability of nitrated pyrazolone intermediates?

The thermal stability of a nitrated pyrazolone is not a fixed property but is influenced by several structural and environmental factors:

  • Number and Position of Nitro Groups: Generally, as the number of nitro groups increases, the thermal stability decreases. The position of the nitro groups on the pyrazole ring also plays a crucial role.

  • Other Substituents: The presence of other functional groups on the pyrazole ring can either stabilize or destabilize the molecule. Electron-withdrawing groups can further decrease stability, while some electron-donating groups may have a stabilizing effect.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different thermal stabilities.[3]

  • Purity: The presence of impurities, such as residual starting materials or byproducts, can significantly lower the decomposition temperature.

  • Heating Rate: During thermal analysis, a faster heating rate will generally result in a higher apparent decomposition temperature.[4]

Q2: What are the initial signs of thermal decomposition in my nitrated pyrazolone sample?

Visual signs of decomposition can include:

  • Color Change: A noticeable darkening or change in color of the material.

  • Gas Evolution: The formation of bubbles or fumes.

  • Melting or Softening: Decomposition can sometimes be preceded by or occur concurrently with melting.

During a reaction, an unexpected and rapid increase in temperature is a critical sign of a potential thermal runaway event.[5]

Q3: How should I properly store my nitrated pyrazolone intermediates?

Proper storage is crucial to prevent accidental decomposition. Follow these guidelines:

  • Cool and Dry Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]

  • Inert Atmosphere: If the compound is particularly sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Compatible Containers: Use tightly sealed containers made of materials compatible with your compound. Avoid reactive materials.[7]

  • Segregation: Store nitrated compounds separately from incompatible materials, especially reducing agents, strong acids, and bases.[8][9][10]

Troubleshooting Guides

Problem 1: My nitration reaction is showing poor regioselectivity, leading to a mixture of isomers.
  • Symptom: NMR or LC-MS analysis of your crude product shows multiple nitrated species when only one was expected.

  • Causality: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions and the directing effects of existing substituents on the ring.[11][12] For instance, nitrating 1-phenylpyrazole can result in substitution on either the pyrazole or the phenyl ring depending on the nitrating agent.[11]

  • Solution:

    • Choice of Nitrating Agent: For selective C4-nitration of a 1-substituted pyrazole, consider using a milder nitrating agent like acetyl nitrate.[11] For nitration of an N-unsubstituted pyrazole, a common method involves a mixture of nitric and sulfuric acid.[13]

    • Protecting Groups: If applicable, consider protecting one of the nitrogen atoms in an N-unsubstituted pyrazole to direct the nitration to a specific carbon.[11]

    • Temperature Control: Maintain strict temperature control throughout the reaction, as temperature fluctuations can affect selectivity.

Problem 2: During my nitration reaction, the temperature is increasing unexpectedly and rapidly.
  • Symptom: A sudden, uncontrolled rise in the reaction temperature, even with cooling applied.

  • Causality: This is a sign of a thermal runaway, where the heat generated by the exothermic nitration reaction exceeds the rate of heat removal.[5][14] This can be caused by adding the nitrating agent too quickly, insufficient cooling, or poor mixing.

  • Solution: Immediate Actions

    • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[5]

    • Enhance Cooling: Ensure your cooling bath is at the lowest possible temperature and that there is good thermal contact with the reaction vessel.

    • Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a large volume of a cold, inert solvent or a pre-determined quenching agent.[5] In a laboratory setting, having a large ice bath ready to immerse the reactor is a wise precaution.[15]

Problem 3: My purified nitrated pyrazolone intermediate decomposes over time, even in storage.
  • Symptom: A previously pure sample shows signs of degradation (color change, appearance of new spots on TLC, or new peaks in HPLC) after a period of storage.

  • Causality: Some nitrated pyrazolones are inherently unstable and can decompose even at ambient temperatures. The presence of trace impurities, exposure to light, or atmospheric moisture can accelerate this process.

  • Solution:

    • Re-purification: If the compound is needed for a sensitive downstream application, re-purification may be necessary. Recrystallization from a suitable solvent system is a common method.[16]

    • Storage Conditions: Review your storage conditions. Storing the compound at a lower temperature (e.g., in a refrigerator or freezer) can slow the rate of decomposition.

    • Inert Atmosphere: Storing under an inert gas like nitrogen or argon can prevent oxidative degradation.

    • Use Freshly Prepared Material: For highly unstable intermediates, it is often best to use them immediately after synthesis and purification.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd) of a nitrated pyrazolone intermediate.

Methodology:

  • Sample Preparation: Carefully place a small, accurately weighed sample (1-5 mg) into a hermetically sealed aluminum or gold-plated DSC pan.[17] The use of hermetically sealed pans is crucial to prevent evaporation and contain any evolved gases during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[17]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Heat the sample at a constant rate (a typical rate is 10 °C/min) to a final temperature that is beyond the completion of the decomposition exotherm.[17]

  • Data Analysis:

    • The DSC thermogram will show heat flow as a function of temperature.

    • An endothermic peak typically represents melting.

    • A sharp, exothermic peak indicates decomposition.[17][18]

    • The onset temperature (Tonset) of the exotherm is a key indicator of thermal stability.

    • The area under the exothermic peak corresponds to the enthalpy of decomposition (ΔHd).

Data Interpretation:

ParameterSignificanceTypical Range for Energetic Materials
Tonset The temperature at which decomposition begins. A lower Tonset indicates lower thermal stability.150 - 300 °C
ΔHd The amount of energy released during decomposition. A higher ΔHd suggests a more energetic and potentially hazardous decomposition.> 500 J/g

Note: These values are illustrative. The actual values for your compound may vary significantly.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Monitoring

Objective: To assess the purity of a synthesized nitrated pyrazolone and to monitor its stability over time.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the nitrated pyrazolone and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the analyte has strong absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample can be determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

    • For stability studies, inject a sample of the compound at regular intervals (e.g., weekly or monthly) and compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates decomposition.

Visualizing Safety and Workflow

Decision-Making Workflow for Handling a Thermally Unstable Intermediate

G synthesis Synthesis of Nitrated Pyrazolone purification Purification (e.g., Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization dsc Thermal Analysis (DSC/TGA) characterization->dsc storage_decision Assess Thermal Stability Data dsc->storage_decision stable Stable at RT (T_onset > 150°C) storage_decision->stable High T_onset unstable Potentially Unstable (T_onset < 150°C) storage_decision->unstable Low T_onset long_term_storage Long-term Storage (Cool, Dry, Dark) stable->long_term_storage short_term_storage Short-term Storage (Cold, Inert Atm.) unstable->short_term_storage immediate_use Immediate Use in Next Step unstable->immediate_use downstream Downstream Reaction long_term_storage->downstream short_term_storage->downstream immediate_use->downstream

Caption: A workflow for handling thermally unstable intermediates.

Decomposition Pathway of a Generic Nitrated Pyrazole

G start Nitrated Pyrazolone Intermediate homolysis C-NO2 Bond Homolysis start->homolysis Heat (Δ) radical Pyrazole Radical + •NO2 homolysis->radical rearrangement Ring Rearrangement/Opening radical->rearrangement fragmentation Fragmentation rearrangement->fragmentation gaseous_products Gaseous Products (NOx, CO, N2) fragmentation->gaseous_products

Caption: A generalized decomposition pathway for nitrated pyrazoles.

References

  • BenchChem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Managing Nitration Reactions.
  • Zhang, Y., et al. (2023). Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • Wang, T., et al. (2025).
  • Wang, T., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • AK Scientific, Inc. (n.d.). 4-Nitropyrazole Safety Data Sheet.
  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
  • Combi-Blocks, Inc. (2023).
  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Sciencemadness Discussion Board. (2012). Runaway reactions.
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • TCI Chemicals. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • AA BLOCKS INC. (n.d.). Safety Data Sheet - 1H-Pyrazole-4-Boronic Acid Pinacol Ester.
  • Cole-Parmer. (2005).
  • Slideshare. (n.d.). Pyrazole.
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Cornell EHS. (n.d.).
  • IChemE. (n.d.).
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • LSU. (n.d.).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole.
  • AKJournals. (2006). Up-scaling of dsc data of high energetic materials. Journal of Thermal Analysis and Calorimetry, 85(1).
  • Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.
  • MDPI. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?.
  • ResearchGate. (2014). How to find energetic metal complex by using TGA/ DSC ?
  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • In-Situ. (2025). How to Interpret Differential Scanning Calorimeter (DSC) Curves.
  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475.
  • Aidic. (n.d.). Emergency Runaway Reaction - What Precedes?
  • ResearchGate. (n.d.).
  • CSIRO Publishing. (1979). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 32(8), 1727-1734.
  • Utah State University. (n.d.).
  • Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.
  • NETZSCH Analyzing & Testing. (2026). Thermal Process Safety.
  • ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
  • NIH. (2023).
  • BenchChem. (n.d.). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Sources

Validation & Comparative

1H NMR Chemical Shifts of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one (also known as 3-methyl-4-nitro-5-pyrazolone) represents a critical scaffold in the development of energetic materials, high-density oxidizers, and bioactive heterocyclic pharmaceuticals.[1][2][3][4]

For the analytical chemist and synthetic researcher, this molecule presents a unique challenge: Tautomeric Equilibrium .[3][4][5][6] Unlike rigid scaffolds, the pyrazolone ring exists in a fluid state of CH-, OH-, and NH-tautomers, heavily influenced by solvent polarity and the electron-withdrawing nature of the C4-nitro group.[1][3][4][6]

This guide provides a definitive analysis of its 1H NMR signature, comparing it against its non-nitrated precursor and N-substituted alternatives to establish a self-validating identification protocol.

Structural Dynamics & Tautomerism

The interpretation of NMR data for this molecule is impossible without understanding its dynamic structure.[1][2][6] The nitro group at position 4 significantly acidifies the ring protons, altering the equilibrium compared to the parent pyrazolone.[1][4][5][6]

Tautomeric Pathways

The molecule oscillates between the CH-form (diketo-like), OH-form (enol/aromatic), and NH-form .[1][2][3][4][6] In polar aprotic solvents like DMSO-d6, the equilibrium shifts to maximize hydrogen bonding.[1][4]

Tautomers Figure 1: Tautomeric equilibrium of 5-methyl-4-nitro-3-pyrazolone. The nitro group at C4 stabilizes the enol form through conjugation. CH_Form CH-Form (Ketone) C4-H Acidic OH_Form OH-Form (Enol) Aromatic Character CH_Form->OH_Form Tautomerization OH_Form->CH_Form NH_Form NH-Form Neutral Species OH_Form->NH_Form NH_Form->OH_Form

[3][4][5][6]

Comparative 1H NMR Analysis

The most reliable method to validate the synthesis of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is by comparing it to its precursor, 3-methyl-5-pyrazolone .[1][2][3][4] The nitration reaction replaces the C4-methylene protons, resulting in a distinct simplification of the spectrum.[1][6]

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
FeaturePrecursor (3-methyl-5-pyrazolone)Target (4-Nitro Derivative) Diagnostic Change
Methyl Group (-CH3) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2.10 ppm (s, 3H)

2.45 - 2.60 ppm (s, 3H)
Downfield Shift (+0.4 ppm) due to Nitro deshielding.[1][2][3]
C4 Protons (-CH2-) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

5.20 ppm (s, 2H)
ABSENT Primary Confirmation: Complete disappearance of the CH2 signal.[1][4]
Exchangeable (NH/OH) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

9-11 ppm (Broad)

12.0 - 14.0 ppm (Broad)
Significant downfield shift due to increased acidity from NO2.[2][3][4]
Aromatic Region NoneNoneClean baseline confirms no N-phenyl impurities.[1][2][3]
Mechanism of Shift Changes[1][2][6]
  • Methyl Deshielding: The nitro group at C4 is a strong electron-withdrawing group (EWG).[1][2][6] Through inductive effects (-I) and resonance, it pulls electron density away from the pyrazole ring, deshielding the C5-methyl protons and shifting them downfield from ~2.1 ppm to ~2.5 ppm.[1][4][6]

  • Loss of C4 Signal: The nitration occurs via electrophilic aromatic substitution at C4.[1][2][6] The loss of the signal at ~5.2 ppm (characteristic of the CH2 in the keto form of the precursor) is the definitive proof of reaction completion.[1][6]

  • Acidic Protons: The nitro group stabilizes the negative charge on the deprotonated species, making the NH/OH protons significantly more acidic.[1][5][6] In DMSO-d6, these often appear as very broad singlets further downfield (>12 ppm) or may exchange completely with adventitious water, becoming invisible.[4][5][6]

Experimental Protocols

Protocol A: Synthesis (Nitration)

Context: This protocol yields the target molecule from 3-methyl-5-pyrazolone.[1][2][3]

  • Preparation: Dissolve 3-methyl-5-pyrazolone (10 mmol) in concentrated H2SO4 (5 mL) at 0°C.

  • Nitration: Dropwise add fuming HNO3 (1.1 eq) while maintaining temperature <10°C.

  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[4][5][6] Starting material (Rf ~0.3) should disappear; Product (Rf ~0.5, yellow spot) appears.[5][6]

  • Quench: Pour mixture onto crushed ice (50g). The product will precipitate as a yellow solid.[1][2][6]

  • Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: NMR Sample Preparation

Context: Ensuring visibility of exchangeable protons.[2][3][5][6]

  • Solvent Choice: Use DMSO-d6 (99.9% D).[1][2][6]

    • Why? CDCl3 is often too non-polar to dissolve the nitro-pyrazolone effectively and promotes aggregation.[1][2] DMSO breaks aggregates and slows proton exchange, making NH/OH peaks visible.[4][5][6]

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: Higher concentrations may lead to peak broadening due to intermolecular H-bonding.[1][2]

  • Acquisition:

    • Scans: 16 (Standard) or 64 (if detecting minor tautomers).[4][5][6]

    • Relaxation Delay (D1): Set to 2-5 seconds to ensure full relaxation of the acidic protons for accurate integration.

Troubleshooting & Validation Logic

Distinguishing Tautomers vs. Impurities

A common error is misinterpreting tautomeric peaks as impurities.[1][2][5][6] Use this logic flow to validate your spectrum.

Validation Figure 2: Logic flow for validating 5-methyl-4-nitro-pyrazolone synthesis. Start Observe Spectrum Check_C4 Is there a peak at ~5.2 ppm? Start->Check_C4 Check_Me Is Methyl at ~2.1 ppm? Check_C4->Check_Me No Result_SM Starting Material Present (Incomplete Reaction) Check_C4->Result_SM Yes Check_Me->Result_SM Yes Result_Prod Target Product Confirmed Check_Me->Result_Prod No (Shifted to ~2.5) Result_Iso Check for N-Nitration (Kinetic Isomer) Result_Prod->Result_Iso If multiple Methyl peaks

Common Pitfalls
  • "Missing" Protons: If the integration of the Methyl group is 3H, but you see no signals >10 ppm, the NH/OH protons have likely exchanged with water in the DMSO.[4][5][6] Solution: Dry the sample or add a drop of D2O (to confirm disappearance) vs. running in anhydrous conditions.[4][5][6]

  • Split Methyl Peak: If the methyl peak appears as a doublet or two singlets, it indicates slow exchange between tautomers on the NMR timescale.[4][5][6] Heating the sample (Variable Temperature NMR, e.g., to 50°C) will often coalesce these peaks into a single sharp singlet.[4][5][6]

References

  • PubChem. 1H-Pyrazole, 3-methyl-4-nitro- (Compound Summary). National Library of Medicine.[1][2][6] Available at: [Link][3][4][5][6]

  • Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.[1][2][6] (Provides precursor synthesis and NMR data). Available at: [Link]

  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole 1H NMR. (Comparative data for nitro-pyrazole shifts). Available at: [Link][3][4][5][6]

  • MDPI. Crystal Structure and NMR of Pyrazolone Derivatives. (Tautomeric structural confirmation). Available at: [Link][3][4][5][6]

Sources

Technical Comparative Guide: Mass Spectrometry Profiling of 4-Nitro-3-Methyl-5-Pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) profiling of 4-nitro-3-methyl-5-pyrazolone , a critical intermediate and structural analog often analyzed during the quality control of pyrazolone-based drugs (e.g., Edaravone) and dyes.

Unlike standard templates, this guide prioritizes the mechanistic differentiation between the nitro-substituted target and its non-nitrated analogs, providing a logical framework for identification in complex matrices.

Executive Analysis: The "Nitro-Switch" Effect

The introduction of a nitro group (


) at the C4 position of the pyrazolone ring fundamentally alters the fragmentation landscape compared to the parent scaffold (3-methyl-5-pyrazolone).

In positive electrospray ionization (ESI+), the 4-nitro-3-methyl-5-pyrazolone (MW 143) exhibits a "fragile" behavior characterized by high-energy elimination channels that are absent in stable analogs like Edaravone.

  • Key Differentiator: The Ortho-Effect . The proximity of the C3-Methyl group to the C4-Nitro group facilitates an intramolecular hydrogen transfer, leading to a characteristic loss of

    
     (17 Da), a pathway impossible in non-nitrated analogs.
    
  • Ionization Preference: Due to the electron-withdrawing nitro group, this compound shows enhanced sensitivity in ESI Negative Mode (

    
    )  compared to standard pyrazolones, as the N1-proton becomes highly acidic (
    
    
    
    shift).

Mechanistic Fragmentation Pathways

To confidently identify this compound, you must track three specific dissociation channels.

Pathway A: The Ortho-Interaction (Diagnostic)
  • Mechanism: The oxygen of the C4-nitro group abstracts a proton from the adjacent C3-methyl group.

  • Result: Loss of a hydroxyl radical (

    
    , 17 Da).
    
  • Observation: Transition from precursor

    
     144 
    
    
    
    
    
    127
    .
  • Significance: This peak distinguishes the 3-methyl-4-nitro isomer from isomers where the methyl and nitro groups are distant (e.g., N-methyl variants).

Pathway B: Nitro-Nitrite Rearrangement
  • Mechanism: The nitro group isomerizes to a nitrite ester (

    
    ) under collision-induced dissociation (CID).
    
  • Result: Loss of nitric oxide (

    
    , 30 Da).
    
  • Observation:

    
     144 
    
    
    
    
    
    114
    .
  • Significance: Confirms the presence of an oxidizable nitrogen species.

Pathway C: Homolytic Cleavage (High Energy)
  • Mechanism: Direct cleavage of the C-N bond.

  • Result: Loss of the nitro group (

    
    , 46 Da).
    
  • Observation:

    
     144 
    
    
    
    
    
    98
    .
  • Significance: The resulting ion (

    
     98) corresponds to the protonated 3-methyl-5-pyrazolone core, linking the impurity back to the parent scaffold.
    

Comparative Performance Data

The following table contrasts the target compound with its direct structural relatives to facilitate impurity profiling.

Feature4-Nitro-3-methyl-5-pyrazolone 3-Methyl-5-pyrazolone (Precursor)Edaravone (Drug API)
Formula



MW 143.0398.05174.08
ESI(+) Parent

144.04

99.06

175.09
Base Peak (MS2)

98 (Loss of

)

71 (Ring opening)

133 (Loss of

/ Ring break)
Diagnostic Loss -17 Da (

)
(Ortho-effect)
-28 Da (

)
-42 Da (

ketene)
ESI(-) Sensitivity High (Acidic N-H)Low/ModerateModerate

Validated Experimental Protocol

To replicate these fragmentation patterns, use the following self-validating LC-MS/MS workflow.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-nitro-3-methyl-5-pyrazolone in 1 mL of DMSO (Solubility is poor in pure water/methanol).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Phase 2: LC-MS Parameters
  • System: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile (Aprotic solvent to stabilize radical cations).

  • Gradient: 5% B to 95% B over 5 minutes. Note: The nitro compound is more polar than Edaravone and will elute earlier.

Phase 3: Ion Source Settings (ESI+)
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Set high to observe in-source fragmentation for confirmation).

  • Collision Energy (CE):

    • Step 1: 10 eV (Preserves Parent

      
       144).
      
    • Step 2: 25 eV (Promotes

      
       127 and 
      
      
      
      98 generation).

Visualization: Fragmentation Pathway

The following diagram illustrates the fragmentation tree for the protonated molecular ion


.

FragmentationPathway Parent [M+H]+: m/z 144 (4-Nitro-3-methyl-5-pyrazolone) Ion127 m/z 127 [M+H - OH]+ Parent->Ion127 -17 Da (OH) (Ortho-Effect) Ion114 m/z 114 [M+H - NO]+ Parent->Ion114 -30 Da (NO) (Nitrite Rearrangement) Ion98 m/z 98 [M+H - NO2]+ Parent->Ion98 -46 Da (NO2) (Homolytic Cleavage) Ion70 m/z 70 [98 - CO]+ Ion98->Ion70 -28 Da (CO) Ion53 m/z 53 Ring Fragmentation Ion98->Ion53 -45 Da (Loss of CHO+NH2)

Caption: Fragmentation tree of protonated 4-nitro-3-methyl-5-pyrazolone (m/z 144) showing the primary Ortho-Effect and Nitro-loss pathways.

References

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Available at: [Link]

    • Significance: Establishes the baseline fragmentation rules for nitro-substituted pyrazoles, specifically the competition between loss and ring cleavage.
  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Available at: [Link]

    • Significance: Provides comparative data on heterocycle ring stability and the energetics of side-chain elimin
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70679, 3-Methyl-4-nitro-1H-pyrazol-5-ol. Available at: [Link]

    • Significance: Authoritative source for physicochemical properties and tautomeric data relevant to ioniz

Sources

A Comparative Guide to the Crystal Structure Analysis of 5-Methyl-4-Nitro-3-Pyrazolone via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolone Scaffolds in Medicinal Chemistry

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific placement of substituents on the pyrazolone ring dictates the molecule's three-dimensional conformation, intermolecular interactions, and, consequently, its biological activity and physicochemical properties such as solubility and stability.

The title compound, 5-methyl-4-nitro-3-pyrazolone, is of particular interest due to the presence of a nitro group at the 4-position. This electron-withdrawing group is expected to significantly influence the electronic distribution within the pyrazolone ring and play a crucial role in the crystal packing through hydrogen bonding and other non-covalent interactions. Understanding the precise crystal structure is therefore paramount for rational drug design and development.

Experimental Workflow: From Synthesis to Structure Elucidation

This section outlines a detailed, best-practice methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-methyl-4-nitro-3-pyrazolone. The protocol is synthesized from established procedures for analogous compounds.[1][2][3]

Synthesis of 5-Methyl-3-Pyrazolone

The precursor, 5-methyl-3-pyrazolone, can be synthesized via the condensation of ethyl acetoacetate with hydrazine hydrate.

  • Protocol:

    • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1 equivalent) dropwise while stirring at room temperature.

    • Continue stirring for 1-2 hours. A white precipitate of 5-methyl-3-pyrazolone will form.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Nitration of 5-Methyl-3-Pyrazolone

The introduction of the nitro group at the 4-position is a critical step.

  • Protocol:

    • Suspend 5-methyl-3-pyrazolone (1 equivalent) in a mixture of concentrated sulfuric acid and nitric acid at 0°C.

    • Stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality is paramount for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.

  • Protocol:

    • Dissolve the crude 5-methyl-4-nitro-3-pyrazolone in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane).

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution to remove any insoluble impurities.

    • Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

    • Monitor for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure.

  • Protocol:

    • A selected crystal is mounted on a goniometer head.

    • Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

Below is a diagram illustrating the comprehensive experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis synthesis_precursor Synthesis of 5-Methyl-3-Pyrazolone nitration Nitration at 4-Position synthesis_precursor->nitration Precursor recrystallization Recrystallization (Slow Evaporation) nitration->recrystallization Crude Product data_collection X-ray Data Collection recrystallization->data_collection Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Data final_structure Final Crystal Structure structure_solution->final_structure Crystallographic Data

Figure 1: Experimental workflow for the crystal structure analysis of 5-methyl-4-nitro-3-pyrazolone.

Comparative Crystal Structure Analysis

In the absence of a published structure for 5-methyl-4-nitro-3-pyrazolone, we can infer its likely crystallographic properties by comparing the structures of related compounds. This comparative approach allows us to understand the influence of different substituents on the pyrazole core.

Comparison with 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate

A closely related compound with a determined crystal structure is 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate.[1][2][3][4][5] The key difference is the large sulfonate group at the 3-position instead of a carbonyl group.

Parameter5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate[1]Expected for 5-methyl-4-nitro-3-pyrazolone
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cCommon centrosymmetric space groups (e.g., P2₁/c, P-1)
Key Intermolecular Interactions N-H···N and N-H···O hydrogen bonds, π-π stackingStrong N-H···O hydrogen bonds involving the nitro and carbonyl groups
Molecular Conformation Two distinct conformers in the asymmetric unitLikely to be planar or near-planar due to conjugation

The presence of both a nitro group and a carbonyl group in 5-methyl-4-nitro-3-pyrazolone would likely lead to a robust network of hydrogen bonds, potentially forming dimeric or sheet-like structures.

Comparison with other Nitro-Substituted Pyrazoles

The influence of the nitro group on crystal packing is a recurring theme in the crystallography of these compounds. For instance, in the crystal structure of 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, the nitro group participates in numerous shortened O···N and O···O contacts, contributing to a denser crystal packing compared to its cyano analogue.[6] Similarly, in 5-(3-nitro-1H-pyrazol-4-yl)tetrazole, N-H···N hydrogen bonds and π-stacking interactions are dominant features.[7][8]

This suggests that the 4-nitro group in 5-methyl-4-nitro-3-pyrazolone will be a primary driver of its supramolecular assembly.

The following diagram illustrates the logical comparison between the target compound and its analogues.

comparison_logic cluster_analogues Known Crystal Structures cluster_insights Predicted Structural Insights target 5-Methyl-4-nitro-3-pyrazolone (Hypothetical Structure) analogue1 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate target->analogue1 Compare Substituent Effects analogue2 Nitro-Substituted Pyrazoles/Furazans target->analogue2 Compare Nitro Group Interactions analogue3 Other Pyrazolone Derivatives target->analogue3 Compare Core Ring Packing insight1 Dominant N-H···O Hydrogen Bonding analogue1->insight1 insight2 High Crystal Density analogue2->insight2 insight3 Planar Molecular Conformation analogue3->insight3

Figure 2: Logical framework for the comparative structural analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the crystal structure analysis of 5-methyl-4-nitro-3-pyrazolone. Based on the detailed analysis of closely related compounds, it is anticipated that the crystal structure will be dominated by strong hydrogen bonding interactions involving the nitro and carbonyl groups, leading to a densely packed and stable crystalline form.

The definitive determination of the crystal structure of 5-methyl-4-nitro-3-pyrazolone through the experimental workflow outlined herein is a critical next step. This will provide invaluable empirical data to validate the predictions made in this guide and will be instrumental in advancing the rational design of novel pyrazolone-based therapeutic agents. The resulting crystallographic information will enable a deeper understanding of structure-activity relationships and facilitate the optimization of lead compounds in drug discovery programs.

References

  • Vinaya, et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1354-1358. [Link]

  • El-Gamel, N. E. A., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications, 2018, 8529483. [Link]

  • Shutov, P. V., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 143. [Link]

  • Hussein, F. A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing Cor., 7(1), 1-10. [Link]

  • Ait Elmachkouri, Y., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Vinaya, et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. IUCr Journals. [Link]

  • Vinaya, et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1354-1358. [Link]

  • Do, J. L., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 10). [Link]

  • Do, J. L., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCrData, 10(Pt 9), x250911. [Link]

  • Yeo, B. H., et al. (2015). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Sains Malaysiana, 44(8), 1167-1173. [Link]

  • Ait Elmachkouri, Y., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. ResearchGate. [Link]

  • Elguero, J., et al. (2025). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Propellants, Explosives, Pyrotechnics. [Link]

  • Vinaya, et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. ResearchGate. [Link]

  • Vinaya, et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. International Union of Crystallography. [Link]

  • Senthil, T. S., et al. (2015). The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 % doped polymer electrolytes. ResearchGate. [Link]

Sources

comparison of energetic properties MNPO vs DNP (3,4-dinitropyrazole)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between MNPO (5-methyl-4-nitro-1H-pyrazol-3(2H)-one) and DNP (3,4-dinitropyrazole), analyzing their energetic properties, synthesis pathways, and potential applications in explosive formulations.

Executive Summary

DNP (3,4-dinitropyrazole) is a high-performance, melt-castable energetic material designed to replace TNT. It exhibits superior detonation velocity and pressure while maintaining a desirable melting point (~88 °C) for processing.

MNPO (5-methyl-4-nitro-1H-pyrazol-3(2H)-one) acts primarily as an energetic precursor. While the neutral molecule itself has modest performance, it serves as a scaffold for synthesizing energetic ionic salts (e.g., ammonium or hydrazinium salts). These salts offer tailored sensitivity and stability profiles but generally deliver lower detonation performance compared to DNP.

Verdict: For high-energy melt-cast applications, DNP is the superior candidate. MNPO is best utilized in the development of insensitive, nitrogen-rich ionic salts where lower performance is acceptable in exchange for specific stability characteristics.

Chemical Identity & Synthesis

The structural differences dictate the performance gap. DNP possesses two nitro groups on a fully aromatic pyrazole ring, maximizing density and oxygen balance. MNPO features a pyrazolone core (keto-enol tautomerism) with a methyl group (fuel-rich, lowers density) and only one nitro group.

Synthesis Pathways

The following diagram illustrates the divergent synthesis routes for both compounds.

Synthesis_Pathways cluster_0 DNP Synthesis (High Performance) cluster_1 MNPO Synthesis (Precursor/Salts) Pyrazole Pyrazole N_Nitro 1-Nitropyrazole (N-Nitration) Pyrazole->N_Nitro Acetyl Nitrate Nitro_3 3-Nitropyrazole (Rearrangement) N_Nitro->Nitro_3 140°C, Anisole DNP 3,4-Dinitropyrazole (DNP) Nitro_3->DNP Mixed Acid Nitration EAA Ethyl 3-oxobutanoate MPO 3-Methyl-pyrazol-5-one (Cyclization) EAA->MPO Hydrazine Hydrate MNPO MNPO (Nitration) MPO->MNPO HNO3 / H2SO4 Salts Energetic Ion Salts (Ammonium/Hydrazinium) MNPO->Salts Neutralization

Physicochemical Properties

DNP's density is significantly higher than that of MNPO salts, which directly correlates to its higher detonation velocity. The melting point of DNP makes it an ideal carrier for melt-cast explosives (similar to TNT), whereas MNPO salts are solids with high decomposition temperatures, unsuitable for melt-casting.

PropertyDNP (3,4-Dinitropyrazole) MNPO (Ammonium Salt)
Formula C₃H₂N₄O₄C₄H₈N₆O₄ (Salt)
Molecular Weight 158.07 g/mol ~204.15 g/mol
Oxygen Balance (CO₂) -30.4%Negative (Fuel Rich)
Crystal Density 1.87 g/cm³ (Theoretical)1.67 g/cm³ (Pressed)1.62 – 1.74 g/cm³
Melting Point (Tₘ) 86.5 – 88 °C (Ideal Melt-Cast)N/A (Decomposes)
Decomposition Temp (T_d) 285 – 300 °C181 – 272 °C
Physical State Crystalline SolidCrystalline Salt

Note: The methyl group in MNPO acts as "dead weight" for oxygen balance, consuming oxygen without contributing significantly to detonation pressure compared to a nitro group.

Detonation Performance

DNP outperforms MNPO salts in both velocity and pressure. The high density and favorable oxygen balance of DNP allow it to rival RDX in some formulations and significantly exceed TNT.

ParameterDNP MNPO (Salts) TNT (Reference)
Detonation Velocity (D) 7,633 m/s (Exp) ~8,100 m/s (Theo)> 7,000 m/s (Theo)6,900 m/s
Detonation Pressure (P) 26 – 29 GPa > 15 GPa19 GPa
Heat of Detonation 4,326 kJ/kgLower4,184 kJ/kg
  • DNP Analysis: With a velocity exceeding 7,600 m/s, DNP is a high-brisance explosive. Its performance is sufficient to be a main charge ingredient.

  • MNPO Analysis: The salts show velocities >7,000 m/s, which is respectable but lower than DNP. They are better suited as gas-generating agents or low-sensitivity components rather than high-performance breakers.

Sensitivity & Stability

Both materials exhibit "insensitive" characteristics compared to primary explosives, but they differ in their thermal profiles.

  • Impact Sensitivity:

    • DNP: Low sensitivity (H₅₀ ~67 cm, comparable to or better than TNT/RDX class).

    • MNPO Salts: Very low sensitivity (Impact: 28 J, Friction: 240 N for Ammonium salt).[1]

  • Thermal Stability:

    • DNP: Excellent thermal stability (T_d ~285°C), making it safe for melt-processing.

    • MNPO: Lower thermal stability (T_d ~180-270°C). The salts are stable enough for storage but less robust than DNP under extreme thermal stress.

Experimental Protocols

To validate these properties, the following standard methodologies are recommended.

A. Synthesis of DNP (3,4-Dinitropyrazole)
  • N-Nitration: React pyrazole with acetyl nitrate (generated in situ from HNO₃/Ac₂O) at 0-5°C to form 1-nitropyrazole.

  • Rearrangement: Heat 1-nitropyrazole in anisole at 140°C for 10 hours. The nitro group migrates to the C-3 position, yielding 3-nitropyrazole.

  • C-Nitration: Dissolve 3-nitropyrazole in concentrated sulfuric acid. Add fuming nitric acid dropwise at 55-60°C. Heat for 1 hour. Precipitate on ice, filter, and recrystallize from water/ethanol.

B. Synthesis of MNPO (5-methyl-4-nitro-1H-pyrazol-3(2H)-one)
  • Cyclization: Reflux ethyl 3-oxobutanoate with hydrazine hydrate in ethanol to yield 3-methyl-pyrazol-5-one.

  • Nitration: Treat the intermediate with a mixture of concentrated HNO₃ and H₂SO₄ at controlled low temperatures (<20°C) to introduce the nitro group at position 4.

  • Salt Formation: React neutral MNPO with bases (ammonia, hydrazine) in methanol/water to precipitate the energetic salt.

C. Sensitivity Testing (BAM Standards)
  • Impact: Use a BAM Fallhammer. Place 40 mg of sample on the steel anvil. Drop weights (1 kg, 2 kg, 5 kg) from varying heights to determine the H₅₀ (height for 50% probability of initiation).

  • Friction: Use a BAM Friction Tester. Place sample on a porcelain plate; drag a porcelain peg across it under varying loads (5 N to 360 N).

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles . ACS Omega. (2023).

  • Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3-(2H)-one and its Energetic Ion Compounds . Chinese Journal of Energetic Materials. (2017).

  • Pressure-induced phase transition of 3,4-dinitropyrazole . Journal of Chemical Physics. (2020).

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . Molecules. (2020).

  • Improved Synthesis of 3,4-Dinitropyrazole . Chinese Journal of Energetic Materials. (2011).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: This document provides a detailed framework for the proper disposal of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one. As no specific Safety Data Sheet (SDS) for this compound is readily available in public databases, the procedural recommendations herein are synthesized from the established hazardous properties of its core functional groups—the nitro group and the pyrazole moiety—and based on best practices for laboratory chemical waste management. This guide is intended to supplement, not replace, the specific protocols and regulations of your institution. Always consult with your organization's Environmental Health and Safety (EHS) department before proceeding with any waste disposal.

Hazard Assessment and Waste Characterization

The primary step in any disposal procedure is a thorough understanding of the material's potential hazards. The structure of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one incorporates two key functional groups that dictate its hazard profile and, consequently, its disposal requirements.

  • The Nitro Group (-NO₂): Nitro-organic compounds are high-energy molecules and should be treated as potentially reactive or explosive. More critically, they are strong oxidizing agents that can react violently with reducing agents, organic materials, and other incompatibles.[1] Nitric acid, a related inorganic nitro compound, is known to cause over-pressurization and explosions when improperly mixed in waste containers, highlighting the severe risks of mixing nitro-containing waste with other chemicals like organic solvents.[1]

  • The Pyrazole Ring: Pyrazole and its derivatives are a common structural motif in pharmaceuticals and agrochemicals, indicating a high likelihood of biological activity.[2] While many pyrazole derivatives are stable, their toxicological properties can be significant and require careful handling.[3][4]

Given the absence of a specific SDS, we can infer the potential hazards by examining structurally similar compounds. This data underscores the necessity of treating this compound as hazardous waste.

Table 1: GHS Hazard Classifications of Structurally Related Compounds

Compound CAS Number GHS Hazard Statements Source
3-Methyl-4-nitro-1H-pyrazole 5334-39-4 Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Fisher Scientific[5]
1H-Pyrazole 288-13-1 Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Fisher Scientific[3]
Methyl 3-nitro-1H-pyrazole-4-carboxylate 1798715-16-8 Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. AK Scientific, Inc.[6]

| 2-methyl-4-nitroaniline | 99-52-5 | Toxic if swallowed, in contact with skin or if inhaled; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects. | Aldrich |

Based on this analysis, 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one must be classified as Hazardous Chemical Waste . It should never be disposed of down the drain or in regular trash.[7][8]

Core Principles of Disposal: A Self-Validating System

The protocol for disposing of this compound is built on four pillars of laboratory safety. Adhering to these principles ensures a self-validating system where safety is continuously reinforced.

  • Source Reduction: To the extent possible, modify experimental designs to minimize the generation of waste. Microscale techniques can significantly reduce the volume of hazardous materials requiring disposal.[9]

  • Segregation (The Causality of Safety): This is the most critical step. The nitro functional group makes this compound a strong oxidizer. Mixing it with organic solvents, acids, or other reactive chemicals can lead to exothermic reactions, gas generation, and potentially, container pressurization and explosion.[1] Therefore, this waste stream must be kept separate from all other waste streams in a dedicated container.

  • Containment: Waste must be stored in appropriate, sealed containers to prevent leaks and spills. Secondary containment provides an essential backup barrier.[7]

  • Communication: Clear and accurate labeling is non-negotiable. It communicates the hazard to everyone in the laboratory and ensures proper handling by EHS personnel and waste disposal contractors.

Detailed Protocol for Waste Management and Disposal

This step-by-step protocol provides a direct, procedural guide for researchers handling this waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, at a minimum, you must wear:

  • Safety goggles or glasses meeting OSHA eye protection regulations.[4]

  • Chemical-resistant gloves (e.g., nitrile).

  • A standard laboratory coat.

Step 2: Waste Collection and Segregation
  • Designate a Waste Container: Select a clean, empty container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE). Ensure it has a secure, screw-top cap.[9]

  • Isolate the Waste Stream: This container is for 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one waste ONLY . This includes the pure compound and any solutions where it is the primary hazardous component.

    • DO NOT mix with other waste, especially organic solvents (e.g., acetone, methanol), acids, bases, or other reactive chemicals.[1][10]

    • Collect aqueous and solvent-based wastes separately if possible.[10]

  • Label the Container Immediately: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one"

    • The primary hazards: "Oxidizer, Irritant, Acutely Toxic"

    • The name of the principal investigator or generator.

    • The accumulation start date.

Step 3: Safe Storage in the Laboratory
  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[7][11] Open funnels are not permitted.[10]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[7]

  • Store in a Designated Area: Keep the waste in a well-ventilated area, such as a satellite accumulation area or within a chemical fume hood, away from heat and sources of ignition.[5] Ensure it is segregated from incompatible materials.[8]

Step 4: Arranging for Final Disposal
  • Consult Institutional EHS: Once your container is full (do not overfill, leave at least 10% headspace) or you are finished with the project, you must contact your institution's EHS department.[12]

  • Schedule a Pickup: Follow your institution's procedure to request a hazardous waste pickup.[7][8] EHS will coordinate with a licensed hazardous waste contractor for proper transport and disposal.

  • Probable Disposal Method: The standard and most effective disposal method for toxic, complex organic compounds like this is high-temperature incineration .[12] This process uses controlled combustion at temperatures exceeding 1,800°F to break the molecule down into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by advanced emission control systems.[12]

Protocol for Empty Container Decontamination

Empty containers that once held 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one must be decontaminated before disposal.

  • Initial Rinse (Crucial Step): Rinse the empty container three times with a suitable solvent (e.g., water, if the compound is soluble, or an appropriate organic solvent like acetone).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated container for this chemical.[7][9] Subsequent rinses may also need to be collected, depending on your institution's policies.

  • Air Dry: Allow the triple-rinsed container to air dry completely in a fume hood.[8]

  • Final Disposal: Once clean and dry, completely remove or deface the original chemical label.[8] The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream. Confirm this procedure with your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper management and disposal of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one waste.

DisposalWorkflow start Waste Generation (5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one) ppe Step 1: Wear Correct PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Pre-Label Dedicated Waste Container ppe->container segregate Step 3: Add Waste to Container (No Mixing with Other Chemicals!) container->segregate storage Step 4: Store Safely (Closed, Secondary Containment, Ventilated Area) segregate->storage full Is Container Full or Waste No Longer Generated? storage->full full->storage No contact_ehs Step 5: Contact EHS for Pickup full->contact_ehs Yes disposal Step 6: Professional Disposal (via High-Temperature Incineration) contact_ehs->disposal

Caption: Disposal workflow for 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.[Link]

  • Hazardous Waste Disposal Procedures Handbook. University of Nevada, Reno Campus Safety Division.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.[Link]

  • Safe Disposal of Waste Containing Nitric Acid. Yale Environmental Health & Safety.[Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.[Link]

Sources

Navigating the Safe Handling of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the workflow is a constant. Among these, 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, a heterocyclic compound, presents unique handling considerations due to its chemical structure. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Our approach is grounded in the principles of anticipating hazards based on chemical functionalities—in this case, the pyrazole core and the nitro group.

Understanding the Hazard Profile: A Synthesis of Functional Group Chemistry

The Pyrazole Moiety: Pyrazole and its derivatives are known to possess a range of biological activities.[1] From a safety perspective, related pyrazole compounds are often classified as causing skin and eye irritation.[2][3][4][5] Some are considered harmful if swallowed or in contact with skin.[2][3][4]

The Nitro Group: Nitro compounds, as a class, are often associated with toxicity upon ingestion, inhalation, or skin contact.[6] Prolonged or repeated exposure to certain nitro compounds may lead to organ damage.[6] They can also be reactive and should be handled with care, avoiding strong oxidizing agents, strong acids, and strong reducing agents.[7]

Therefore, it is prudent to treat 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one with a high degree of caution, assuming it may be harmful by multiple routes of exposure and an irritant.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one. The following table outlines the minimum recommended PPE.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is recommended if there is a splash hazard.[6]Protects against accidental splashes and airborne particles, which can cause serious eye irritation.[3][5][8][9]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time appropriate for the duration of handling.[6] Always inspect gloves for integrity before use.[6] Lab Coat: A clean, buttoned lab coat must be worn.[6] Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[6][10]Prevents skin contact, which may cause irritation or toxic effects.[2] Nitrile gloves offer good resistance to a variety of chemicals.[11]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[6][12]Minimizes the risk of inhaling fine particles, which could be harmful.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling.

Operational_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Inspect for damage Weighing Weighing in Fume Hood Storage->Weighing Dissolution Dissolution Weighing->Dissolution Transfer to solvent Reaction Reaction Setup Dissolution->Reaction Decontamination Decontamination Reaction->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Waste Disposal Waste_Segregation->Disposal Follow institutional guidelines

Figure 1: A step-by-step workflow for handling 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one.

Step-by-Step Handling Procedures
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7]

  • Preparation and Weighing :

    • All handling of the solid compound that could generate dust must be conducted within a certified chemical fume hood.[6]

    • Use a spatula for transfers to minimize dust creation.

    • Place the weighing vessel on a tared balance inside the fume hood.

  • Experimental Use :

    • When preparing solutions, add the solid to the solvent in a flask or beaker within the fume hood.

    • Ensure all containers are securely capped or covered when not in use.

    • Maintain good personal hygiene. Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound.[6]

Spill and Exposure Management: A Plan for Contingencies

Spill Management Workflow

Spill_Management Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Figure 2: A clear workflow for responding to a chemical spill.

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][7][8] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[7][8] If they are not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][7] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one must be treated as hazardous waste.

  • Solid Waste:

    • Unused or expired compound.

    • Contaminated PPE (gloves, disposable lab coats, etc.).[6]

    • Contaminated lab supplies (weighing paper, pipette tips, etc.).[6]

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste:

    • Solutions containing the compound.

    • Solvents used to rinse contaminated glassware.

    • Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container.[6]

Dispose of all waste through your institution's EHS-approved hazardous waste disposal program.[3][7][8]

Conclusion: A Culture of Safety

The safe handling of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to systematic handling and disposal procedures, researchers can confidently and safely advance their scientific endeavors.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-Nitro-1H-pyrazole.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • 3B Scientific Corporation. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Pyrazole.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Methyl-4-nitro-1H-pyrazole.
  • International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing.
  • Jay Organics. (n.d.). 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.